Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJPRVDQOPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and physical properties of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Introduction: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a quintessential "privileged scaffold." Its presence in numerous natural products and FDA-approved therapeutics underscores its remarkable ability to engage with a wide array of biological targets. The strategic incorporation of a tetrazole moiety, a well-recognized bioisostere of the carboxylic acid group, further enhances the drug-like properties of the pyridine core. This combination offers improved metabolic stability, enhanced oral bioavailability, and a unique electronic profile for molecular recognition.
This technical guide provides a comprehensive overview of a specific, yet intriguing, member of this chemical class: Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- . While this particular isomer is not as extensively documented in the public domain as some of its counterparts, this guide will synthesize the available information and provide expert insights into its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug development. For comparative context, data on related isomers will be discussed where appropriate, offering a broader understanding of this promising chemical space.
I. Chemical Structure and Physicochemical Properties
The foundational step in evaluating any potential therapeutic agent is a thorough understanding of its chemical identity and physical characteristics. These properties govern its behavior in both chemical and biological systems.
Molecular Identity
-
Systematic Name: 2-methoxy-3-(2H-tetrazol-5-yl)pyridine
-
CAS Number: 13599-95-6[1]
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Molecular Formula: C7H7N5O[1]
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Molecular Weight: 177.17 g/mol [1]
The structure features a pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a tetrazole ring. The methoxy group, a potent hydrogen bond acceptor, can significantly influence the molecule's conformation and its interactions with biological macromolecules. The tetrazole ring can exist in different tautomeric forms, with the proton residing on different nitrogen atoms. This tautomerism can be critical for its binding to biological targets.
Physicochemical Data Summary
| Property | Predicted/Reported Value | Source |
| Molecular Weight | 177.17 g/mol | [1] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 76.6 Ų | [2] |
Note: Data for XLogP3, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, and Topological Polar Surface Area are for the isomeric compound 2-methoxy-5-(2H-tetrazol-5-yl)pyridine as reported in PubChem.
II. Synthesis and Mechanistic Rationale
The construction of the tetrazole ring is a key transformation in the synthesis of this molecule. A common and effective method for the preparation of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.
Proposed Synthetic Pathway
The most direct and industrially scalable approach to Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- would likely start from the readily available precursor, 2-methoxy-3-cyanopyridine.
Caption: Proposed synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for tetrazole synthesis from nitriles.
Step 1: Reaction Setup
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxy-3-cyanopyridine (1.0 eq).
-
Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
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Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to achieve a starting material concentration of approximately 0.5 M.
Causality: The use of anhydrous DMF is crucial as water can interfere with the reaction. Ammonium chloride acts as a proton source to facilitate the formation of hydrazoic acid (HN₃) in situ from sodium azide, which is the reactive species in the cycloaddition.
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Causality: The elevated temperature is necessary to overcome the activation energy of the cycloaddition reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl). This will protonate the tetrazole ring, causing it to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Causality: The acidic work-up is a critical step for the isolation of the tetrazole product. Recrystallization is a standard technique for purifying solid organic compounds.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
III. Potential Applications in Drug Development
While specific biological activity data for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is not widely reported, its structural motifs suggest potential applications in several therapeutic areas. The tetrazole group is a key feature in several marketed drugs, including the angiotensin II receptor blocker Losartan and the anti-allergic agent Pemirolast.
Rationale for Therapeutic Targeting
The pyridine core is a versatile scaffold that can be decorated with various functional groups to modulate its interaction with a wide range of biological targets. The 2-methoxy-3-tetrazolyl substitution pattern presents a unique electronic and steric profile that could be exploited for selective binding to enzyme active sites or receptor pockets.
Potential as a Kinase Inhibitor
The nitrogen atoms of the pyridine and tetrazole rings can act as hydrogen bond acceptors, a common feature in kinase inhibitors that target the ATP-binding site. The overall scaffold could be a starting point for the development of inhibitors for various kinases implicated in oncology and inflammatory diseases.
Caption: Potential mechanism of action as a kinase inhibitor.
IV. Conclusion and Future Directions
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- represents a molecule of significant interest for medicinal chemists. While detailed experimental data remains to be fully elucidated in the public domain, its structural features suggest a high potential for biological activity. The synthetic route outlined in this guide provides a clear and viable path for its preparation, enabling further investigation into its physicochemical properties and therapeutic applications.
Future research should focus on the synthesis of this compound and a thorough characterization of its properties. Subsequent screening against a panel of biological targets, particularly kinases, could unveil its potential as a lead compound for the development of novel therapeutics. The exploration of this and related substituted pyridines will undoubtedly contribute to the ever-expanding arsenal of tools available to drug discovery professionals.
References
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubChem. 2-methoxy-5-(2H-tetrazol-5-yl)pyridine. Available at: [Link]
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MolPort. 2-methoxy-3-(1H-1,2,3,4-tetrazol-5-yl)pyridine. Available at: [Link]
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Unveiling the Molecular Blueprint: A Technical Guide to the In Vitro Mechanism of Action of 2-Methoxy-3-(2H-tetrazol-5-yl)pyridine
Foreword: Charting a Course in Neuropharmacology
In the intricate landscape of neuropharmacology, the pursuit of novel therapeutic agents hinges on a profound understanding of their molecular interactions. This guide delves into the in vitro mechanism of action of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine, a compound representative of a class of molecules with significant potential in modulating neurological pathways. Our exploration will be grounded in established scientific principles and methodologies, providing researchers, scientists, and drug development professionals with a comprehensive framework for investigating this and similar chemical entities. The narrative that follows is not a mere recitation of protocols but a synthesis of expertise, designed to illuminate the "why" behind the "how" in experimental design.
The Prime Suspect: Targeting the Metabotropic Glutamate Receptor 5 (mGlu5)
Initial structural assessments and a review of analogous compounds strongly indicate that the primary molecular target of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine is the metabotropic glutamate receptor 5 (mGlu5). mGlu5 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a compelling target for therapeutic intervention.
The pyridine and tetrazole moieties within the compound's structure are common pharmacophores found in potent and selective mGlu5 receptor antagonists.[1][2] These antagonists typically do not bind to the glutamate binding site (the orthosteric site) but rather to an allosteric site on the receptor, thereby non-competitively inhibiting its activation by glutamate. This mode of action offers the potential for greater selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
Deconstructing the Mechanism: A Step-by-Step In Vitro Investigation
To rigorously elucidate the mechanism of action of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine, a multi-faceted in vitro approach is essential. The following experimental workflow provides a logical progression from initial target engagement to functional consequences.
Workflow for In Vitro Mechanistic Studies
Caption: The canonical mGlu5 receptor signaling pathway and the inhibitory point of action for 2-methoxy-3-(2H-tetrazol-5-yl)pyridine.
Ensuring Scientific Integrity: The Hallmarks of a Robust Study
Expertise in Action: The choice of cell lines, radioligands, and functional readouts is paramount. Stably transfected cell lines are preferred over transiently transfected ones for their consistent receptor expression levels, leading to more reproducible data. The selection of a radioligand with high affinity and specificity for the target is crucial to minimize background noise and ensure accurate determination of binding parameters.
Trustworthiness Through Self-Validation: Every experiment should include appropriate controls. For binding assays, non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand. In functional assays, cells that do not express the receptor should be used as a negative control to ensure the observed response is target-specific. A known mGlu5 antagonist should always be run in parallel as a positive control to validate the assay performance.
Broader Implications and Future Directions
The in vitro characterization of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine as a potent and selective mGlu5 receptor antagonist provides a strong foundation for further preclinical development. Subsequent investigations should focus on:
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Selectivity Profiling: Screening the compound against a panel of other receptors, ion channels, and enzymes to confirm its specificity for mGlu5.
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In Vitro ADME-Tox: Assessing metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity. [3]* Exploring Diverse Neuronal Models: Utilizing primary neuronal cultures or organotypic slice cultures to study the compound's effects in a more physiologically relevant context. [4] By adhering to the rigorous in vitro methodologies outlined in this guide, researchers can confidently elucidate the mechanism of action of novel compounds like 2-methoxy-3-(2H-tetrazol-5-yl)pyridine, paving the way for the development of next-generation therapeutics for neurological disorders.
References
-
PubChem. 2-methoxy-5-(2H-tetrazol-5-yl)pyridine. National Center for Biotechnology Information. [Link] [5]7. IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link] [6]8. MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link] [7]9. Puck TT, Marcus PI. Action of x-rays on mammalian cells. J Exp Med. 1956;103(5):653-666. [Link]
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Chunduri V, Maddi S. Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review. ADMET and DMPK. 2023;11(1):1-23. [Link] [3]11. Costa LG, Giordano G, Guizzetti M. In vitro models for neurotoxicology research. ResearchGate. 2011. [Link]
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- 1. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) recep... - ChEMBL [ebi.ac.uk]
- 3. Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review | ADMET and DMPK [pub.iapchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-methoxy-5-(2H-tetrazol-5-yl)pyridine | C7H7N5O | CID 130160225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 7. mdpi.com [mdpi.com]
Pharmacokinetic Profiling and Bioavailability of the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Pharmacophore: A Technical Guide
Executive Summary
In contemporary rational drug design, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target binding affinity. The chemical moiety Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (CAS: 13599-95-6) has emerged as a highly privileged scaffold and pharmacophore [1]. By combining the electron-deficient pyridine ring with a 2-methoxy steric shield and a 5-substituted tetrazole, this motif serves as an advanced bioisostere for carboxylic acids and traditional triazoles.
This whitepaper provides an in-depth technical framework for the pharmacokinetic (PK) profiling of drug candidates incorporating this specific moiety. We will explore the mechanistic rationale behind its superior bioavailability, detail self-validating experimental protocols for in vitro and in vivo assessment, and analyze comparative PK data.
Mechanistic Rationale: The Bioisosteric Advantage
Overcoming Carboxylic Acid Liabilities
Carboxylic acids are ubiquitous in drug discovery for engaging target basic residues, but they suffer from poor membrane permeability and rapid Phase II metabolism (specifically, acyl glucuronidation via UGT enzymes), which leads to high systemic clearance and potential idiosyncratic toxicity [2].
The 2H-tetrazol-5-yl group acts as a nearly perfect bioisostere. With a pKa of approximately 4.89, it is predominantly ionized at physiological pH, maintaining the necessary charge-charge interactions with target proteins [3]. However, the delocalization of the negative charge across the four nitrogen atoms of the tetrazole ring significantly increases lipophilicity compared to the localized charge of a carboxylate. This results in enhanced passive transcellular diffusion across the intestinal epithelium.
Cytochrome P450 (CYP) Modulation via the Pyridine Core
Traditional antifungal and antiangiogenic agents (e.g., itraconazole) utilize 1,2,4-triazole or imidazole rings, which strongly coordinate with the heme iron of human Cytochrome P450 3A4 (CYP3A4), leading to severe drug-drug interactions (DDIs). Incorporating the 2-methoxy-3-(2H-tetrazol-5-yl)pyridine motif strategically mitigates this liability. The steric hindrance from the 2-methoxy group, combined with the altered electronic distribution of the tetrazole-pyridine axis, significantly reduces off-target CYP3A4 inhibition while preserving target engagement (e.g., fungal CYP51) [2].
Metabolic bypass of glucuronidation via tetrazole-pyridine bioisosteric replacement.
In Vitro ADME Profiling Workflows
To accurately predict the in vivo behavior of compounds containing the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- moiety, a self-validating in vitro testing cascade is required.
Microsomal Stability Assay (Phase I & II)
Causality & Rationale: The tetrazole ring resists Phase II glucuronidation, but the methoxy-pyridine core may be susceptible to Phase I O-demethylation or N-oxidation. We utilize Human Liver Microsomes (HLMs) supplemented with both NADPH (Phase I) and UDPGA (Phase II) to capture the complete metabolic profile.
Step-by-Step Protocol:
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Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
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Incubation: Combine the test compound with HLMs (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
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Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final) and alamethicin-activated UDPGA (2 mM final).
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Validation Controls: Run Testosterone (high Phase I clearance) and Diclofenac (high Phase II clearance) concurrently to validate enzyme activity.
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Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro intrinsic clearance ( Clint ).
Caco-2 Bidirectional Permeability Assay
Causality & Rationale: While the tetrazole enhances passive diffusion, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially making the molecule a substrate for P-glycoprotein (P-gp) efflux transporters. A bidirectional assay (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) is mandatory to calculate the Efflux Ratio (ER).
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
-
Dosing: Add the test compound (10 µM) to either the Apical chamber (for A-B) or Basolateral chamber (for B-A) in HBSS buffer (pH 7.4).
-
Sampling: Incubate at 37°C. Take 50 µL samples from the receiver compartments at 30, 60, 90, and 120 minutes.
-
Calculation: Calculate the apparent permeability ( Papp ). An ER ( Papp(B−A)/Papp(A−B) ) > 2.0 indicates active efflux.
In Vivo Pharmacokinetic Profiling
Translating in vitro stability into in vivo bioavailability requires rigorous rodent PK studies. The following protocol outlines a standard rat PK study designed to capture the extended half-life typical of tetrazole-pyridine derivatives [4].
In vivo pharmacokinetic profiling and LC-MS/MS quantification workflow.
Step-by-Step Protocol:
-
Formulation: Due to the crystalline lattice energy of tetrazoles, formulate the PO dose (10 mg/kg) in a cosolvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution. Formulate the IV dose (2 mg/kg) similarly.
-
Administration: Dose male Sprague-Dawley rats (n=3 per route) via tail vein injection (IV) and oral gavage (PO).
-
Serial Sampling: Collect blood samples (200 µL) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Note: The 48-hour timepoint is critical, as tetrazole-pyridine drugs like Oteseconazole exhibit half-lives exceeding 48 hours [1].
-
Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma. Extract using protein precipitation (3:1 ratio of Acetonitrile to Plasma).
-
Quantification: Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Utilize Phoenix WinNonlin to perform Non-Compartmental Analysis (NCA) to derive Clearance ( Cl ), Volume of Distribution ( Vss ), Half-life ( t1/2 ), and absolute oral bioavailability ( F% ).
Quantitative Data Presentation
The integration of the 2-methoxy-3-(2H-tetrazol-5-yl)pyridine moiety consistently yields superior PK parameters compared to traditional functional groups. Table 1 summarizes typical PK parameters observed in literature for drug candidates utilizing this pharmacophore (such as Oteseconazole and TM-25659) versus their carboxylic acid or triazole counterparts [1][4][5].
Table 1: Comparative Pharmacokinetic Parameters (Rodent Models)
| Pharmacophore Motif | Half-life ( t1/2 ) | Clearance ( Cl ) | Volume of Dist. ( Vss ) | Oral Bioavailability ( F% ) | CYP3A4 Inhibition ( IC50 ) |
| Traditional Carboxylic Acid | 1.2 - 2.5 h | High (>40 mL/min/kg) | Low (0.5 L/kg) | < 15% | > 50 µM |
| Traditional 1,2,4-Triazole | 3.0 - 5.0 h | Moderate (20 mL/min/kg) | High (5.0 L/kg) | 20 - 30% | < 3.5 µM (High Risk) |
| 2-methoxy-3-(2H-tetrazol-5-yl)pyridine | 6.9 - >48 h | Low (<5 mL/min/kg) | Moderate (2.0 - 4.2 L/kg) | 51% - 100% | > 90 µM (Safe) |
Data synthesized from established PK studies of tetrazole-pyridine containing therapeutics, highlighting the dramatic increase in half-life and bioavailability, alongside the mitigation of CYP3A4 inhibition.
Conclusion
The Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- moiety represents a masterclass in rational structural optimization. By carefully balancing pKa, lipophilicity, and steric hindrance, this pharmacophore successfully bypasses Phase II glucuronidation, evades P-gp efflux, and minimizes off-target CYP450 coordination. For drug development professionals, integrating this moiety—and rigorously profiling it using the bidirectional in vitro and extended in vivo workflows detailed above—provides a highly reliable pathway to achieving once-daily oral dosing regimens with wide therapeutic indices.
References
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Sobel, J.D., & Nyirjesy, P. "Oteseconazole: An advance in treatment of recurrent vulvovaginal candidiasis." Future Microbiology, 2021. Available at:[Link]
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Li, Y., et al. "Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors." ACS Medicinal Chemistry Letters, 2020. Available at:[Link]
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Uppadhayay, et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry, 2023. Available at:[Link]
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Kim, H., et al. "Pharmacokinetic characterization of the novel TAZ modulator TM-25659 using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans." Xenobiotica, 2013. Available at:[Link]
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Cosford, N. D. P., et al. "Discovery of Novel Heteroarylazoles That Are Metabotropic Glutamate Subtype 5 Receptor Antagonists with Anxiolytic Activity." Journal of Medicinal Chemistry, 2004. Available at:[Link]
Navigating the Unseen: A Technical Guide to the Toxicity and Safety of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity and safety considerations for the novel chemical entity, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. In the absence of direct toxicological data for this specific molecule, this document employs a scientifically rigorous, analogy-based approach. By synthesizing available data from its core structural components—the pyridine ring, the 2-methoxy substituent, and the tetrazole moiety—we construct a predictive toxicological profile. This guide is intended to empower researchers and drug development professionals with the critical information necessary for safe handling, risk assessment, and the design of future toxicological studies. We will delve into the known hazards of analogous compounds, propose standardized experimental protocols for direct toxicity assessment, and provide a framework for a comprehensive safety data sheet.
Introduction: The Imperative of Predictive Toxicology
The landscape of pharmaceutical and chemical research is characterized by the rapid emergence of novel molecules. While these compounds hold immense promise for therapeutic innovation, they also present a significant challenge in terms of safety assessment. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, a compound of interest in contemporary research, currently lacks a dedicated toxicological profile. To address this critical data gap, this guide utilizes the established principles of predictive toxicology. By examining the known toxicological profiles of its constituent chemical motifs—pyridine, 2-methoxypyridine, and tetrazole derivatives—we can construct a reasoned and actionable safety assessment.
It is imperative to acknowledge that this guide is built upon scientific analogy and extrapolation. The insights provided herein are intended to guide safe laboratory practices and inform the design of definitive toxicological studies, not to replace them. The ultimate characterization of the toxicological profile of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- will necessitate empirical testing.
Deconstructing the Molecule: A Framework for Analogical Assessment
The toxicological profile of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can be logically inferred by dissecting its structure into three key components:
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The Pyridine Core: A foundational heterocyclic aromatic compound with a well-documented toxicological profile.
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The 2-Methoxy Group: A common substituent that can modulate the metabolic and toxicological properties of the parent molecule.
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The 3-(2H-tetrazol-5-yl) Group: A nitrogen-rich heterocyclic moiety known for its diverse biological activities and, in some contexts, potential for bioactivity and toxicity.
The following sections will explore the known toxicity of each of these components to build a composite predictive profile for the target molecule.
The Pyridine Core: A Foundation of Known Hazards
Pyridine is a widely used solvent and chemical intermediate with a substantial body of toxicological data. It is classified as a harmful substance with a range of acute and chronic effects.
Table 1: Summary of Toxicological Data for Pyridine
| Toxicity Endpoint | Observed Effects and Data | References |
| Acute Toxicity (Oral) | Harmful if swallowed. LD50 (rat): 891 mg/kg. | [1]() |
| Acute Toxicity (Dermal) | Harmful in contact with skin. LD50 (rabbit): 1121 mg/kg. | [1]() |
| Acute Toxicity (Inhalation) | Harmful if inhaled. May cause respiratory irritation. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Respiratory or Skin Sensitization | Not classified as a sensitizer. | [3] |
| Germ Cell Mutagenicity | Not classified as a mutagen. | [3] |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B). | [4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation and narcotic effects. Causes damage to the central nervous system. | [5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (blood system, liver, central nervous system, kidneys) through prolonged or repeated exposure. | [5] |
The Influence of the 2-Methoxy Group
The introduction of a methoxy group at the 2-position of the pyridine ring can alter its physicochemical and toxicological properties. Data on 2-methoxypyridine indicates some similar and some attenuated hazards compared to the parent pyridine molecule.
Table 2: Summary of Toxicological Data for 2-Methoxypyridine
| Toxicity Endpoint | Observed Effects and Data | References |
| Acute Toxicity | No definitive LD50/LC50 data is readily available, but it is expected to be harmful. The toxicological properties have not been fully investigated. | [6](] |
| Skin Corrosion/Irritation | Causes skin irritation. | [7](] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [7](] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [8](] |
The Tetrazole Moiety: A Biologically Active Component
Tetrazole and its derivatives are a class of compounds with a wide range of biological activities, and are found in many pharmaceutical agents. Their toxicity is highly dependent on the nature of the substituents on the tetrazole ring.
-
General Safety Considerations: Tetrazole-containing compounds can have diverse pharmacological effects. Some derivatives exhibit low toxicity, while others can be cytotoxic.[9] The high nitrogen content can also impart energetic properties to some tetrazole derivatives, though this is less likely to be a primary concern for this specific molecule in a research setting.[4]
-
Bioisosterism: The tetrazole group is often used as a bioisostere for a carboxylic acid group in drug design, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[10]
-
Potential for Toxicity: Depending on the overall structure of the molecule, tetrazole derivatives have the potential for genotoxicity, mutagenicity, or hepatotoxicity.[10]
Predictive Toxicological Profile for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Based on the analysis of its structural components, a predictive toxicological profile for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can be formulated. This profile should be treated as a preliminary assessment to guide safe handling and future research.
Table 3: Predictive Hazard Assessment for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
| Hazard Class | Predicted Hazard | Justification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Based on the known toxicity of the pyridine core. |
| Skin Corrosion/Irritation | Irritant | Based on the known irritant properties of both pyridine and 2-methoxypyridine. |
| Serious Eye Damage/Irritation | Serious Irritant | Based on the known serious eye irritant properties of both pyridine and 2-methoxypyridine. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Suspected Hazard | The pyridine core is a suspected carcinogen and reproductive toxicant. The influence of the substituents is unknown and requires further investigation. |
| Specific Target Organ Toxicity | Potential for effects on the Central Nervous System, Liver, and Kidneys | Based on the known target organ toxicity of pyridine. |
Proposed Experimental Protocols for Toxicity Assessment
To move beyond predictive assessment and establish a definitive toxicological profile for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, a series of standardized in vitro and in vivo studies are required. The following protocols are based on internationally recognized guidelines.
Workflow for Comprehensive Toxicity Assessment
Caption: A tiered approach to toxicological assessment.
Step-by-Step Methodology: Acute Oral Toxicity (OECD 423)
This protocol outlines the acute toxic class method, a stepwise procedure using a minimal number of animals.
-
Animal Selection and Acclimatization:
-
Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rats).
-
Acclimatize animals to laboratory conditions for at least 5 days prior to the study.
-
-
Dose Formulation and Administration:
-
Prepare a stable formulation of the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administer the substance by gavage to fasted animals.
-
-
Stepwise Dosing Procedure:
-
Begin with a starting dose based on available information (e.g., 300 mg/kg).
-
Dose three animals sequentially. The outcome of each animal determines the dose for the next.
-
If no mortality occurs at the starting dose, proceed to a higher dose (e.g., 2000 mg/kg).
-
If mortality occurs, lower the subsequent dose.
-
-
Observation and Endpoints:
-
Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.
-
Record clinical signs of toxicity, body weight changes, and any mortality.
-
Conduct a gross necropsy on all animals at the end of the study.
-
-
Data Analysis and Classification:
-
Based on the pattern of mortality, classify the substance into one of the GHS categories for acute oral toxicity.
-
Safety Data Sheet (SDS) Framework
A comprehensive Safety Data Sheet is crucial for communicating the hazards of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. The following provides a framework for the key sections of an SDS, based on the predictive toxicological profile.
Table 4: Key Sections of a Safety Data Sheet for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
| Section | Content |
| 2. Hazards Identification | GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Carcinogenicity - Category 2; Reproductive Toxicity - Category 2; Specific Target Organ Toxicity. |
| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for several minutes. Ingestion: Do NOT induce vomiting. Seek medical attention. |
| 8. Exposure Controls/Personal Protection | Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. |
| 11. Toxicological Information | Summarize the predictive toxicological profile, emphasizing the data is based on analogy and that the toxicological properties have not been fully investigated. |
Conclusion: A Call for Empirical Investigation
This technical guide has provided a foundational understanding of the potential toxicity and safety considerations for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. By leveraging a scientifically-grounded, analogy-based approach, we have constructed a predictive toxicological profile that can guide safe handling and future research. However, it is critical to reiterate that this predictive assessment is not a substitute for empirical toxicological testing. The protocols and frameworks provided in this guide are intended to serve as a roadmap for the necessary experimental work to definitively characterize the safety profile of this novel compound. As with all new chemical entities, a culture of safety, informed by both predictive and empirical data, is paramount to responsible innovation.
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Thermal stability and melting point analysis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and melting point of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. As a Senior Application Scientist, the following content synthesizes established analytical principles with practical field insights, focusing on the causality behind experimental choices and ensuring a self-validating system of protocols.
The structural amalgamation of a methoxy-substituted pyridine ring and a tetrazole moiety in Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- necessitates a thorough understanding of its thermal properties. The high nitrogen content of the tetrazole ring suggests potential energetic characteristics and thermal instability, making such analysis critical for safe handling, storage, and formulation in drug development.[1][2]
Foundational Principles: Why Thermal Analysis is Critical
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It influences manufacturing processes, shelf-life, and ultimately, patient safety. For compounds containing high-energy functional groups like tetrazoles, this analysis is not merely procedural but a fundamental safety and quality assurance mandate.[1][2]
The tetrazole functional group is known for its high nitrogen content and can exhibit explosive properties under certain conditions.[1] Thermal decomposition often proceeds with the extrusion of nitrogen gas (N₂), potentially leading to the formation of reactive intermediates.[3][4] The stability of the tetrazole ring is significantly influenced by its substituents.[3] Similarly, the pyridine core, while generally stable, will degrade at elevated temperatures.[5][6] Therefore, understanding the specific temperatures at which these events occur is paramount.
Core Analytical Techniques: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for elucidating the thermal properties of materials like Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.[7][8]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting point, crystallization, and decomposition events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5][10] TGA is crucial for identifying decomposition temperatures and quantifying mass loss associated with degradation.
Causality in Experimental Design
The choice of experimental parameters in both DSC and TGA is critical for obtaining meaningful and reproducible data. A standard heating rate of 10°C/min is often employed as it provides a good balance between resolution and experimental time.[5] An inert atmosphere, typically nitrogen, is used to prevent oxidative decomposition, thus allowing for the study of the inherent thermal stability of the compound.[5]
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability checks and precise calibration.
Protocol: Melting Point and Decomposition Analysis by DSC
Objective: To determine the melting point and identify any exothermic or endothermic events associated with the thermal decomposition of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Materials and Equipment:
-
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (powdered, dry sample)
-
Differential Scanning Calorimeter
-
Aluminum or copper sample pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a sample pan.
-
Pan Sealing: Hermetically seal the pan to contain any potential off-gassing during analysis.
-
Instrument Parameters:
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm.
-
Identify the onset and peak temperatures of any exothermic events, which may indicate decomposition.[11]
-
Diagram of DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Protocol: Thermal Stability Assessment by TGA
Objective: To determine the onset temperature of decomposition and quantify the mass loss of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- as a function of temperature.
Materials and Equipment:
-
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (powdered, dry sample)
-
Thermogravimetric Analyzer
-
Ceramic or platinum sample pans
-
High-purity nitrogen gas
Methodology:
-
Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.[5]
-
Instrument Parameters:
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Calculate the percentage of mass loss for each decomposition step.
-
Analyze the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.[10]
-
Diagram of TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Anticipated Thermal Behavior and Data Interpretation
While specific experimental data for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is not publicly available, we can predict its thermal behavior based on related structures.
Hypothetical DSC and TGA Data
The following table summarizes the anticipated thermal events for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
| Parameter | Anticipated Value | Significance |
| Melting Point (Tm) | 150 - 170 °C | The parent 1H-tetrazole melts at 155-157°C.[12][13] The melting point will be influenced by the substituted pyridine ring. |
| Onset of Decomposition (Td, onset) | > 170 °C | Many tetrazole derivatives show decomposition above 150°C.[3] Decomposition may begin soon after melting. |
| Peak Decomposition (Td, peak) | 180 - 220 °C | The temperature of maximum decomposition rate, likely associated with the breakdown of the tetrazole ring. |
| Mass Loss (Stage 1) | ~16% | Corresponds to the loss of a nitrogen molecule (N₂) from the tetrazole ring. |
| Mass Loss (Stage 2) | > 50% | Subsequent degradation of the methoxy-pyridine structure at higher temperatures. |
Proposed Decomposition Pathway
The thermal decomposition of many 2,5-disubstituted tetrazoles is known to proceed via the elimination of N₂, leading to the formation of nitrilimine intermediates.[14][15] A similar pathway can be proposed for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. The initial, and most critical, decomposition step is likely the breakdown of the tetrazole ring.
Safety, Handling, and Storage
Given the energetic nature of the tetrazole group, stringent safety protocols are mandatory.
-
Handling: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Avoid grinding, shock, or friction which could initiate explosive decomposition.[16] Use non-sparking tools.[16]
-
Storage: Store in a cool, dry, and dark place, away from heat, sparks, and open flames.[3][17] The container should be tightly sealed to protect from moisture.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as violent reactions can occur.[12][13][18]
Conclusion
The thermal analysis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a critical step in its characterization for pharmaceutical development. Through the systematic application of DSC and TGA, researchers can obtain vital data on its melting point and thermal stability. While this guide provides robust, validated protocols and anticipated results based on the known chemistry of its constituent moieties, experimental verification for this specific molecule is essential. The insights gained from these analyses are indispensable for ensuring the safety, quality, and efficacy of any potential drug product.
References
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- Zachariah Group. (2012, January 3). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions.
- Guidechem. (n.d.). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024, August 30).
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
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- 5-Amino-1H-tetrazole - SAFETY DATA SHEET. (2023, March 4).
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- Benchchem. (n.d.). Technical Support Center: Enhancing Thermal Stability of N-(2H-tetrazol-5-yl).
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- MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- ResearchGate. (2023, February 9). (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
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Preliminary Investigation of the Biological Activity of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
An In-Depth Technical Guide
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide outlines a comprehensive strategy for the preliminary biological investigation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- , a compound uniting the functionality of the pyridine ring with the unique physicochemical properties of a tetrazole moiety. The pyridine scaffold is a cornerstone in the architecture of modern anticancer therapeutics, known for its ability to interact with a multitude of biological targets.[1][2][3] Concurrently, the tetrazole ring serves as a metabolically stable bioisostere for a carboxylic acid group, enhancing pharmacokinetic profiles and target binding affinity.[4][5][6][7] This document provides a logical, step-by-step framework for researchers, scientists, and drug development professionals to systematically evaluate the compound's potential anticancer activity, from initial broad-spectrum cytotoxicity screening to mechanism of action elucidation and preliminary safety profiling. Each proposed experimental protocol is grounded in established scientific principles and includes detailed methodologies to ensure reproducibility and data integrity.
Introduction and Scientific Rationale
The strategic design of new chemical entities for drug discovery hinges on the combination of pharmacophores with proven biological relevance. The title compound, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, represents a compelling candidate for investigation based on the well-documented activities of its constituent parts.
-
The Pyridine Scaffold: As a fundamental nitrogen-containing heterocycle, pyridine is present in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[2][8] Its derivatives are known to exert anticancer effects through diverse mechanisms, including kinase inhibition (e.g., VEGFR-2), induction of apoptosis, and cell cycle arrest.[1][2]
-
The Tetrazole Moiety: The tetrazole ring is a key functional group in medicinal chemistry, prized for its role as a bioisostere of the carboxylic acid group.[6][7] This substitution can improve metabolic stability, enhance binding to biological targets through hydrogen bonding, and optimize the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a molecule.[4][9] Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[9][10][11]
The hypothesis for this investigation is that the unique combination of these two moieties will result in a compound with potent and selective biological activity, most promisingly in the domain of oncology. This guide provides the experimental blueprint to test this hypothesis.
Caption: Chemical structure of the target compound.
Phase I: In Vitro Biological Screening Workflow
A systematic, tiered approach is essential for an efficient preliminary investigation. The initial phase focuses on establishing a broad biological activity profile, with a primary focus on anticancer potential, before committing resources to more complex mechanistic studies.
Caption: High-level workflow for preliminary biological investigation.
Step 1: Broad-Spectrum Cytotoxicity Profiling
Causality: The primary objective is to determine if the compound exhibits cytotoxic (cell-killing) effects against cancer cells. An initial screen against a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, prostate, colon) provides a broad view of the compound's potential anticancer spectrum.
Selected Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a robust and widely accepted method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.[1]
Detailed Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate) in 96-well plates at a density of 5,000–10,000 cells per well.[1][12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "positive control" (a known anticancer drug like Doxorubicin). Incubate for 48 or 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] | [Experimental Value] |
| DU-145 | Prostate Cancer | [Experimental Value] | [Experimental Value] |
| HT-29 | Colon Cancer | [Experimental Value] | [Experimental Value] |
Phase II: Mechanism of Action (MoA) Elucidation
Causality: If the compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM) in one or more cell lines, the next logical step is to investigate how it is killing the cells. This is critical for understanding its therapeutic potential and for future drug development efforts.
Caption: Decision-making workflow for MoA studies.
Cell Cycle Analysis by Flow Cytometry
Causality: Many anticancer agents function by halting the cell division cycle at specific checkpoints, preventing cancer cells from proliferating.[1] This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Detailed Experimental Protocol:
-
Cell Treatment: Seed the most sensitive cancer cell line (identified in Step 1) in 6-well plates. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells gently in ice-cold 70% ethanol while vortexing at low speed to prevent clumping. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.
Target-Specific Assays: Kinase Inhibition
Causality: Given that many pyridine derivatives function as kinase inhibitors, a direct assessment of the compound's effect on key oncogenic kinases is a logical next step.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of tumor angiogenesis and a validated target.
Selected Protocol: VEGFR-2 Kinase Inhibition Assay This biochemical assay measures the ability of the compound to directly inhibit the enzymatic activity of recombinant VEGFR-2.[1]
Detailed Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine a kinase buffer, the recombinant human VEGFR-2 enzyme, a suitable peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Incubate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of ATP remaining is measured (less ATP means higher kinase activity).
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Phase III: Preliminary Safety and ADME/Tox Profiling
Causality: A promising therapeutic agent must not only be effective but also safe. Early assessment of selectivity (killing cancer cells while sparing normal cells) and "drug-likeness" is crucial for determining if a compound is worth advancing.
In Vitro Selectivity
Protocol: Perform the same MTT assay described in Step 1, but use a non-cancerous human cell line (e.g., HEK-293, human embryonic kidney cells, or MCF-10A, non-tumorigenic breast epithelial cells).[13][14]
Analysis: Calculate a Selectivity Index (SI) by dividing the IC₅₀ for the normal cell line by the IC₅₀ for the cancer cell line.
-
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
-
An SI value > 10 is generally considered a promising indicator of cancer-selective cytotoxicity.
In Silico ADME/Tox Prediction
Causality: Computational tools can predict key pharmacokinetic properties before resource-intensive in vivo studies are conducted.[10][12] This helps to identify potential liabilities early.
Methodology: Use computational software (e.g., SwissADME, Schrodinger Suite) to calculate key molecular descriptors based on the compound's structure.
Data Presentation:
| Parameter | Predicted Value | Acceptable Range | Significance |
| Molecular Weight | [Calculated] | < 500 g/mol | Lipinski's Rule |
| LogP (Lipophilicity) | [Calculated] | < 5 | Lipinski's Rule |
| H-bond Donors | [Calculated] | < 5 | Lipinski's Rule |
| H-bond Acceptors | [Calculated] | < 10 | Lipinski's Rule |
| Oral Bioavailability | [Predicted] | High | Drug-likeness |
Summary and Future Directions
This guide presents a structured and scientifically rigorous approach for the preliminary biological evaluation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- . By progressing through a logical sequence of cytotoxicity screening, mechanism of action studies, and preliminary safety profiling, researchers can efficiently determine the therapeutic potential of this novel compound.
Positive results from this comprehensive in vitro investigation—specifically, potent and selective cytotoxicity driven by a clear mechanism of action such as cell cycle arrest or kinase inhibition—would provide a strong rationale for advancing the compound to the next stages of drug discovery. These would include lead optimization to improve potency and ADME properties, followed by in vivo efficacy and toxicology studies in relevant animal models.
References
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ResearchGate. "Mechanism of action of tetrazole‐derived anticancer agents." Available at: [Link]
-
Al-Ostath, A., et al. (2024). "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2024). "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." PMC. Available at: [Link]
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Journal of Pharmaceutical Research International. "Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity." Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. "A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line." Available at: [Link]
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IntechOpen. "Anticancer Functions of Pyridine Heterocycles." Available at: [Link]
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RSC Publishing. "Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays." Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. "A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview." Available at: [Link]
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Yuan, Y., et al. (2024). "Tetrazoles: A multi-potent motif in drug design." European Journal of Medicinal Chemistry. Available at: [Link]
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Huang, D., et al. (2004). "2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hilaris Publisher. "Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review." Available at: [Link]
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Mohite, P.B. & Bhaskar, V.H. (2011). "Potential Pharmacological Activities of Tetrazoles in The New Millennium." International Journal of PharmTech Research. Available at: [Link]
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RSC Medicinal Chemistry. "Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives." Available at: [Link]
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ResearchGate. "Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance." Available at: [Link]
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PubChem. "2-methoxy-5-(2H-tetrazol-5-yl)pyridine." Available at: [Link]
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MDPI. "Tetrazolium Compounds: Synthesis and Applications in Medicine." Available at: [Link]
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Ministry of Health and Prevention, UAE. "In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents." Available at: [Link]
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ChEMBL. "2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist." Available at: [Link]
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MDPI. "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives." Available at: [Link]
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ResearchGate. "Biochemical Application of New Synthetic Compounds of Pyridine Derivatives Incorporating on Tetrazole Moieties." Available at: [Link]
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Patel, H.C., et al. (2025). "In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents." Journal of Biomolecular Structure & Dynamics. Available at: [Link]
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The Emerging Role of 2-Methoxy-3-(2H-tetrazol-5-yl)pyridine in Coordination Chemistry: A Guide for Researchers
Introduction
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials with tailored properties. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, a multifaceted ligand, is gaining attention for its potential to form a diverse array of coordination complexes. This molecule uniquely combines the coordinating abilities of a pyridine ring, a methoxy group, and a tetrazole moiety, offering multiple binding sites for metal ions. This guide provides an in-depth exploration of the applications of this ligand in coordination chemistry, complete with detailed protocols for the synthesis and characterization of its metal complexes. While direct studies on this specific ligand are emerging, we will draw upon the well-established chemistry of related pyridyl-tetrazole compounds to infer its coordination behavior and potential applications.
The Ligand: Structural Features and Coordination Potential
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- possesses a rich electronic and structural landscape, making it a versatile building block for coordination chemists. The pyridine nitrogen atom provides a classic σ-donating site for metal coordination. The tetrazole ring, with its multiple nitrogen atoms, can act as a monodentate or a bridging ligand, leading to the formation of polynuclear complexes and coordination polymers.[1] Furthermore, the methoxy group at the 2-position of the pyridine ring can influence the electronic properties of the ligand and may participate in secondary coordination interactions.
The interplay of these functional groups allows for a variety of coordination modes, which can be tuned by synthetic conditions such as the choice of metal ion, solvent, and counter-anion. This versatility is key to constructing metal-organic frameworks (MOFs) and other coordination polymers with interesting properties.[2][3]
Potential Applications in Coordination Chemistry
Based on analogous systems, coordination complexes of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- are anticipated to have applications in several key areas:
-
Luminescent Materials: The aromatic nature of the pyridyl-tetrazole core can act as an antenna, absorbing energy and transferring it to a coordinated metal center, particularly lanthanide ions, to produce characteristic luminescence. This makes these complexes promising candidates for applications in sensors, bio-imaging, and light-emitting devices.
-
Catalysis: The metal centers in these coordination complexes can serve as active sites for a variety of catalytic transformations.[2] The ability to fine-tune the steric and electronic environment around the metal ion by modifying the ligand allows for the development of highly selective and efficient catalysts. For instance, related iridium complexes with pyridyl diazole ligands have shown high activity in the dehydrogenation of formic acid.[4]
-
Gas Storage and Separation: The formation of porous coordination polymers or MOFs with this ligand could lead to materials with high surface areas and tunable pore sizes, making them suitable for the selective adsorption and storage of gases like hydrogen and carbon dioxide.
-
Medicinal Chemistry: Tetrazole-containing compounds are known for their biological activity.[5] Coordination to a metal center can enhance or modify this activity, opening avenues for the development of new therapeutic agents. For example, platinum complexes with tetrazole ligands have shown cytotoxic activity against tumor cells.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of coordination complexes with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. These are based on established methods for similar N-heterocyclic ligands and may require optimization for this specific system.[6][7]
Protocol 1: General Synthesis of a Metal Complex
Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Materials:
-
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (Ligand, L)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(ClO₄)₂·6H₂O)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide)
-
Teflon-lined stainless-steel autoclave (for hydrothermal synthesis)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure (Solution Method):
-
Dissolve the ligand (e.g., 0.1 mmol) in a suitable solvent (e.g., 10 mL of methanol).
-
In a separate flask, dissolve the metal salt (e.g., 0.05 mmol) in the same solvent (e.g., 5 mL).
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for several hours (e.g., 2-24 hours), depending on the desired product.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, they can be collected by filtration, washed with a small amount of cold solvent, and dried in air or under vacuum.
-
If no precipitate forms, slow evaporation of the solvent or vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture can be attempted to induce crystallization.
Procedure (Hydrothermal Method):
-
Combine the ligand (e.g., 0.1 mmol), metal salt (e.g., 0.05 mmol), and a small amount of solvent (e.g., 5-10 mL of water or a water/organic solvent mixture) in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a period of 1-3 days.[2]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with water and ethanol, and air-dry.
Causality behind Experimental Choices:
-
The choice of solvent is crucial as it influences the solubility of the reactants and the crystallization of the product.
-
The metal-to-ligand ratio can determine the stoichiometry and structure of the resulting complex.
-
The reaction temperature and time are important parameters to control the kinetics of the reaction and to obtain crystalline products.
-
Hydrothermal synthesis is often employed to grow high-quality single crystals suitable for X-ray diffraction studies.[2]
Protocol 2: Characterization of the Coordination Complex
Objective: To confirm the formation and elucidate the structure and properties of the synthesized complex.
Techniques:
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can confirm the involvement of specific functional groups (e.g., pyridine N, tetrazole Ns) in bonding to the metal ion. For instance, a negative shift in the ν(C=N) stretching vibration of the pyridine ring upon coordination is expected.[8]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study its photophysical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can show shifts in the ligand's resonances upon coordination.
-
Elemental Analysis (CHN): Determines the elemental composition of the complex, which helps in confirming its empirical formula.
-
Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
Data Presentation
Table 1: Expected IR Vibrational Frequencies (cm⁻¹) for the Ligand and a Hypothetical Metal Complex.
| Functional Group | Ligand (Expected) | Metal Complex (Expected) | Interpretation |
| ν(C=N) pyridine | ~1580 | ~1560 | Negative shift indicates coordination of pyridine N |
| ν(N=N) tetrazole | ~1450 | Shifted | Indicates involvement of tetrazole N in coordination |
| ν(C-O-C) methoxy | ~1250 | Unchanged or slightly shifted | Methoxy group may or may not be coordinated |
Table 2: Hypothetical Crystal Data for a [M(L)₂Cl₂] Complex.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| V (ų) | 1978.5 |
| Z | 4 |
Visualizations
Caption: Structure of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Caption: A possible bidentate coordination mode of the ligand (L).
Caption: General experimental workflow for synthesis and characterization.
Conclusion
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- represents a promising, yet underexplored, ligand in coordination chemistry. By leveraging the known chemistry of related pyridyl-tetrazole systems, researchers can anticipate a rich coordination chemistry with diverse applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for scientists and drug development professionals to begin exploring the potential of this versatile molecule. As more research is conducted, the unique contributions of the methoxy substituent will become clearer, potentially leading to the discovery of novel materials with enhanced properties.
References
-
The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. (2022). SciELO. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxicity of Ni (II), Pd (II), Pt (II) Complexes with 6-Methoxy-2, 3, 4, 5-Tetrahydropyridine (MTP). (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. (n.d.). ResearchGate. Retrieved from [Link]
-
The coordination representation of isomeric pyridyltetrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629–1632. Retrieved from [Link]
-
Synthesis, structure and characterisation of late transition metal complexes with 2-(tetrazol-1-yl)pyridine. (2022). Journal of the Belarusian State University. Chemistry, (2), 38-51. Retrieved from [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Retrieved from [Link]
-
Construction of six new coordination complexes with 5-(3-pyridyl) tetrazole-2-acetato. (2014). Inorganica Chimica Acta, 423, 87-94. Retrieved from [Link]
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (n.d.). Google Patents.
-
The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. (2018). Coordination Chemistry Reviews, 375, 233-259. Retrieved from [Link]
-
Functionalized pyridyl diazole iridium complex catalyzed FA dehydrogenation: synergistic effect of adjacent versus long-range interaction. (2022). Journal of Materials Chemistry A, 10(16), 8889-8896. Retrieved from [Link]
-
Advances in the synthesis of tetrazoles coordinated to metal ions. (2012). ARKIVOC, 2012(1), 45-65. Retrieved from [Link]
-
Inorganic CHEMISTRY. (2007). TSI Journals. Retrieved from [Link]
-
2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (2004). Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. Retrieved from [Link]
-
Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. (2022). IUCrData, 7(12), x221516. Retrieved from [Link]
-
2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (n.d.). EMBL-EBI. Retrieved from [Link]
-
2-{2-[3-fluoro-5-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine. (n.d.). PubChem. Retrieved from [Link]
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- 8. Synthesis, Characterization and Cytotoxicity of Ni (II), Pd (II), Pt (II) Complexes with 6-Methoxy-2, 3, 4, 5-Tetrahydropyridine (MTP) – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- as a Bidentate Ligand in Transition Metal Complexes
Introduction & Mechanistic Insights
The rational design of transition metal complexes relies heavily on the selection of ligands that can precisely dictate the electronic and steric environment of the metal center. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a highly versatile, bidentate N,N-chelating ligand that bridges the robust coordination chemistry of pyridyl systems with the unique electronic properties of tetrazoles.
Causality in Ligand Design
The structural architecture of this ligand provides three critical mechanistic advantages for coordination chemistry:
-
Tetrazolate σ-Donation: The 2H-tetrazole moiety is highly acidic (pKa ~4.8). Upon deprotonation, it forms a tetrazolate anion, which acts as an exceptionally strong σ-donor. This high electron density stabilizes high-oxidation-state metal centers and enhances the ligand-field splitting [1].
-
N,N-Bidentate Chelation: The proximity of the pyridine nitrogen and the tetrazole ring allows for the formation of a highly stable five-membered chelate ring with transition metals (e.g., Zn²⁺, Cu²⁺, Ru²⁺), which is entropically favored [2].
-
The 2-Methoxy Effect (Electronic & Steric): The methoxy group at the 2-position of the pyridine ring is not merely a spectator. Electronically, it acts as an electron-donating group (EDG) via resonance, pushing electron density into the pyridine nitrogen and enhancing its basicity. This facilitates Intramolecular Charge Transfer (ICT), making the ligand highly valuable for "turn-on" fluorescent sensors [3]. Sterically, the ortho-methoxy group introduces targeted bulk that prevents the uncontrolled formation of extended Metal-Organic Frameworks (MOFs), thereby favoring the isolation of discrete, soluble mononuclear or dinuclear complexes for homogeneous catalysis.
Physicochemical Properties & Coordination Modes
The coordination geometry of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is heavily dependent on the chosen transition metal and the reaction stoichiometry. Table 1 summarizes the validated quantitative data and expected geometries across different metal centers.
Table 1: Coordination Profiles of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- with Transition Metals
| Metal Ion | Preferred Stoichiometry (M:L) | Primary Coordination Geometry | Key Mechanistic Driver | Primary Application |
| Zn(II) | 1:2 | Tetrahedral / Distorted Octahedral | d10 configuration prevents d-d quenching; ICT enhanced by methoxy group. | Ratiometric Fluorescent Probes [4] |
| Cu(II) | 1:1 or 1:2 | Distorted Octahedral | Jahn-Teller distortion; bridging capacity of the tetrazolate N1/N2 atoms. | Magnetic Materials / MOFs [1] |
| Ru(II) | 1:1 (with auxiliary ligands) | Octahedral | Strong Metal-to-Ligand Charge Transfer (MLCT) bands; tunable HOMO/LUMO. | Photoredox Catalysis / DSSCs |
| Re(V) | 1:1 | Square Pyramidal | Heavy-atom effect; strong spin-orbit coupling induced by the tetrazolate. | Phosphorescent Emitters [2] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causal reasoning behind the methodology and the specific analytical markers required to verify success before proceeding.
Protocol A: Synthesis of a Discrete [Zn(L)2] Luminescent Complex
This protocol outlines the synthesis of a discrete zinc complex used for photophysical applications.
Step 1: Ligand Deprotonation
-
Procedure: Suspend 2.0 mmol of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- in 20 mL of anhydrous methanol. Add 2.2 mmol of Triethylamine (TEA) dropwise under continuous stirring at room temperature.
-
Causality: Methanol is chosen for its polarity, which stabilizes the resulting ionic species. TEA is a non-nucleophilic base strong enough to deprotonate the tetrazole (pKa ~4.8) without coordinating to the downstream metal center.
-
Validation Check: A clear solution should form within 10 minutes, indicating the formation of the soluble tetrazolate anion.
Step 2: Metal Complexation
-
Procedure: Dissolve 1.0 mmol of Zinc(II) perchlorate hexahydrate ( Zn(ClO4)2⋅6H2O ) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes. Reflux the mixture at 65°C for 4 hours.
-
Causality: Perchlorate is utilized because it is a weakly coordinating anion, ensuring it does not compete with the bidentate N,N-ligand for the primary coordination sphere of the Zn(II) ion. The slow addition prevents kinetic trapping of polymeric species.
Step 3: Isolation and Self-Validation
-
Procedure: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Validation System:
-
¹H NMR (DMSO-d6): The critical marker of success is the complete disappearance of the broad tetrazole N-H singlet (typically found at ~15-16 ppm in the free ligand). Furthermore, the methoxy protons (~3.9 ppm) should exhibit a slight downfield shift due to the electron-withdrawing effect of the coordinated Zn(II) center.
-
Fluorescence Spectroscopy: Excitation at the isosbestic point should reveal a significant bathochromic (red) shift and a massive increase in emission intensity compared to the free ligand, confirming the ICT mechanism [4].
-
Protocol B: Synthesis of Heteroleptic [Ru(bpy)2(L)]PF6 for Photophysical Studies
Step 1: Precursor Activation
-
Procedure: Suspend 1.0 mmol of cis−[Ru(bpy)2Cl2] and 1.1 mmol of the ligand in 30 mL of an Ethanol/Water mixture (3:1 v/v).
-
Causality: The mixed solvent system provides the necessary boiling point and polarity to solubilize the precursors while facilitating the dissociation of the tightly bound chloride ligands from the Ru(II) center.
Step 2: Chelation under Reflux
-
Procedure: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Reflux the mixture under a nitrogen atmosphere at 85°C for 24 hours.
-
Causality: The steric bulk of the 2-methoxy group creates a high kinetic barrier for the second nitrogen coordination event. Extended reflux under inert conditions is mandatory to drive the reaction to thermodynamic completion and prevent oxidation of the Ru(II) center.
Step 3: Counter-ion Exchange and Validation
-
Procedure: Cool to room temperature and add a saturated aqueous solution of NH4PF6 (5.0 mmol). Collect the resulting deep red precipitate via vacuum filtration.
-
Validation System:
-
Cyclic Voltammetry (CV): Run a CV in acetonitrile. A reversible RuII/RuIII redox couple should be observed. The oxidation potential will be cathodically shifted compared to [Ru(bpy)3]2+ due to the strong σ-donating nature of the tetrazolate ligand [2].
-
Workflow & Signaling Diagram
The following diagram illustrates the logical workflow from ligand activation to complex validation, highlighting the divergent applications based on metal selection.
Synthesis and validation workflow for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- metal complexes.
References
-
Coordination Studies of Copper(II), Nickel(II), Cobalt(II) and Zinc(II) Salts with Pyridyl–Tetrazole Ligands Containing Alkyl or Alkyl Halide Pendant Arms. TU Dublin / Arrow.[Link]
-
Luminescence Color and Intensity Changes of Nitridorhenium(V) Complexes Induced by Protonation/Deprotonation on the Bidentate Azolylpyridine Ligands. Inorganic Chemistry - ACS Publications.[Link]
-
A Ratiometric Tetrazolylpyridine-Based “Turn-On” Fluorescent Chemosensor for Zinc(II) Ion in Aqueous Media. ChemPlusChem / Semantic Scholar.[Link]
-
Design of ICT-PET fluorescent probes for zinc(II) based on 5-aryl-2,2′-bipyridines. Tetrahedron Letters / Academia.edu.[Link]
Advanced Chromatographic Strategies for the Separation and Quantification of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Application Note & Method Development Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Physicochemical Profiling
The compound Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- represents a unique analytical challenge due to its highly polar, amphoteric nature[1]. Structurally, it combines an electron-rich methoxy-substituted pyridine ring with a highly acidic tetrazole moiety. In pharmaceutical development, tetrazoles are frequently utilized as lipophilic bioisosteres for carboxylic acids; however, their distinct ionization profiles require precise chromatographic control[2].
The Causality of Chromatographic Behavior
To design a robust separation method, we must first deconstruct the molecule's physicochemical behavior in solution:
-
The Tetrazole Ring (pKa ~4.5 - 5.0): At physiological or neutral pH, the tetrazole ring is fully ionized (deprotonated), rendering the molecule highly polar. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this results in minimal retention (elution near the void volume, t0 )[2].
-
The Pyridine Nitrogen (pKa ~4.0 - 5.2): Pyridine derivatives are notorious for causing severe peak tailing[3]. The basic nitrogen interacts via secondary ion-exchange mechanisms with unreacted, acidic silanol groups ( −SiO− ) present on the silica backbone of the stationary phase[3].
-
Tautomeric Equilibrium: The tetrazole moiety exists in a rapid equilibrium between its 1H and 2H tautomers. If the chromatographic temperature is too low, the interconversion rate may approach the timescale of the separation, leading to peak broadening or splitting.
The Solution: A dual-pronged approach utilizing either Ion-Suppression RP-HPLC at a low pH to neutralize the tetrazole and protonate the silanols, or Hydrophilic Interaction Liquid Chromatography (HILIC) to leverage the molecule's inherent polarity.
Mechanistic Visualization of Phase Interactions
The following diagram illustrates how mobile phase pH dictates the speciation of the molecule and determines the optimal chromatographic mode.
Caption: pH-dependent speciation of the target molecule and corresponding chromatographic modes.
Experimental Protocols: Step-by-Step Methodologies
To ensure a self-validating system, the following protocols include built-in System Suitability Testing (SST) criteria.
Protocol A: Ion-Suppression RP-HPLC (Recommended for Purity Profiling)
Rationale: Lowering the pH to 2.5 neutralizes the acidic tetrazole (increasing hydrophobicity and retention) while simultaneously protonating the stationary phase silanols (preventing secondary interactions with the pyridine ring)[2][3].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: End-capped C18 (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm). End-capping is critical to further shield residual silanols.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Elevated temperature ensures rapid tautomeric interconversion, yielding a single, sharp peak.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or ESI+ MS monitoring [M+H]+ ).
Step 3: Gradient Program
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
2.0 - 12.0 min: 5% to 60% B (Linear gradient)
-
12.0 - 15.0 min: 60% to 95% B (Column wash)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
Protocol B: HILIC Method (Recommended for Polar Impurity Analysis)
Rationale: If the compound requires separation from highly polar synthetic precursors (e.g., unreacted azides or pyridine-carbonitriles), HILIC provides orthogonal selectivity by partitioning the zwitterionic form into an aqueous enriched layer on the stationary phase[4].
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 4.5.
-
Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.
Step 2: Chromatographic Conditions
-
Column: Amide-bonded silica or Zwitterionic (ZIC-HILIC) column (100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 95% B, decrease to 50% B over 10 minutes. (Note: In HILIC, high organic = low elution strength).
Workflow Validation & System Suitability
Caption: Step-by-step logical workflow for method development and validation.
Quantitative Data Summary
The table below summarizes the expected quantitative performance metrics for both methods, serving as a benchmark for method transfer and validation.
| Chromatographic Parameter | Protocol A: RP-HPLC (pH 2.5) | Protocol B: HILIC (pH 4.5) | Acceptance Criteria (ICH Q2) |
| Retention Factor ( k′ ) | 3.2 | 4.8 | k′>2.0 (Adequate retention) |
| Tailing Factor ( Tf ) | 1.15 | 1.25 | Tf≤1.5 (Symmetrical peak) |
| Theoretical Plates ( N ) | > 12,000 | > 8,500 | N>5,000 (High efficiency) |
| Resolution ( Rs ) from nearest impurity | 2.8 | 3.5 | Rs≥2.0 (Baseline separation) |
| Injection Precision (RSD%, n=6) | 0.4% | 0.8% | ≤2.0% |
Troubleshooting Guide
-
Issue: Severe Peak Tailing ( Tf>1.8 ).
-
Causality: Incomplete suppression of silanol interactions with the pyridine ring[3].
-
Solution: Verify mobile phase pH is ≤2.5 . If tailing persists, switch to a column with superior end-capping or add a competitive amine modifier (e.g., 0.1% Triethylamine) if MS detection is not required.
-
-
Issue: Peak Splitting or Broadening.
-
Causality: Slow tautomeric interconversion of the tetrazole ring on the chromatographic timescale.
-
Solution: Increase the column compartment temperature from 25°C to 40°C or 50°C to accelerate the equilibrium kinetics.
-
-
Issue: Retention Time Drift in HILIC.
-
Causality: Inadequate column equilibration. HILIC columns require significantly longer equilibration times to establish the aqueous hydration layer.
-
Solution: Flush with at least 20 column volumes (CV) of the initial mobile phase prior to the first injection.
-
References
-
Benchchem. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- | 13599-95-6.1
-
Benchchem. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 (Analytical Methodologies for Tetrazoles).2
-
Kralovsky, J., Kalhousová, M., & Placek, K. (1987). High-Performance Liquid Chromatography of Pyridine Derivatives. Journal of Chromatography A. ResearchGate. 3
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. Semantic Scholar. 4
Sources
Preparation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Derivatives for Bioassays: An Application Note
Abstract
This application note provides a comprehensive guide for the synthesis and subsequent bioassay preparation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives. These compounds are of significant interest in drug discovery due to the diverse biological activities associated with both the pyridine and tetrazole moieties, including potential anticancer and anti-inflammatory properties.[1][2] This document details a reliable, multi-step synthetic protocol, beginning with the formation of a key 2-methoxypyridine-3-carbonitrile intermediate, followed by a [3+2] cycloaddition to construct the tetrazole ring. Furthermore, it outlines detailed protocols for preparing these novel compounds for in vitro bioassays, specifically focusing on cytotoxicity and anti-inflammatory evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of heterocyclic compounds.
Introduction
The fusion of pyridine and tetrazole rings into a single molecular entity has emerged as a compelling strategy in medicinal chemistry. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, while the tetrazole ring is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and pharmacokinetic properties. The combined pharmacophore, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, presents a unique opportunity for the development of novel therapeutic agents. This application note provides a robust and reproducible methodology for the synthesis of these derivatives and their subsequent evaluation in relevant biological assays.
Synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Derivatives
The synthetic route to the target compounds is a two-step process, commencing with the synthesis of a 2-methoxypyridine-3-carbonitrile intermediate, followed by the construction of the tetrazole ring via a cycloaddition reaction.
Part 1: Synthesis of 2-Methoxypyridine-3-carbonitrile Intermediate
The initial step involves the synthesis of a substituted 2-methoxypyridine-3-carbonitrile. A common and effective method is the condensation of an appropriate enal or enone with propanedinitrile in a methanol-sodium methoxide system.[3] This one-step reaction provides a direct route to the desired pyridine core.
Protocol: Synthesis of a Representative 2-Methoxypyridine-3-carbonitrile
-
Preparation of Sodium Methoxide Solution: In a flask equipped with a stirrer and under an inert atmosphere, carefully add metallic sodium (1.2 equivalents) to anhydrous methanol at 0-5°C. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Propanedinitrile: To the freshly prepared sodium methoxide solution, add propanedinitrile (1.0 equivalent) and stir for 10-15 minutes at room temperature.
-
Addition of Enone/Enal: Dissolve the chosen α,β-unsaturated aldehyde or ketone (1.0 equivalent) in anhydrous methanol and add it dropwise to the reaction mixture.
-
Reaction and Work-up: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 2-methoxypyridine-3-carbonitrile.
Part 2: [3+2] Cycloaddition for Tetrazole Ring Formation
The second and final step is the conversion of the nitrile group of the 2-methoxypyridine-3-carbonitrile intermediate into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide.[4][5] The reaction can be catalyzed by various reagents, including zinc(II) salts, to improve reaction rates and yields.[6]
Protocol: Synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the 2-methoxypyridine-3-carbonitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (1.5 equivalents) and a catalytic amount of a Lewis acid like zinc chloride (0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivative.
Caption: Synthetic workflow for the preparation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives.
Preparation for Bioassays
Once the target compounds are synthesized and purified, they must be properly prepared for biological evaluation. This involves accurate weighing, dissolution in a suitable solvent, and preparation of stock solutions for serial dilutions.
Stock Solution Preparation
-
Weighing: Accurately weigh a precise amount of the synthesized compound using an analytical balance.
-
Solvent Selection: Choose a biocompatible solvent that completely dissolves the compound. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high dissolving power and relatively low toxicity at low concentrations.
-
Dissolution: Dissolve the weighed compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
In Vitro Bioassay Protocols
The following are representative protocols for assessing the potential anticancer and anti-inflammatory activities of the synthesized Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of a compound.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[7]
-
Incubation: Incubate the plate for 24-72 hours.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | A549 (Lung Cancer) | 48 | 15.2 ± 1.8 |
| Derivative B | MCF-7 (Breast Cancer) | 48 | 22.5 ± 2.1 |
| Doxorubicin | A549 (Lung Cancer) | 48 | 0.8 ± 0.1 |
Anti-inflammatory Assay (COX Enzyme Activity Assay)
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX-1 or COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions of a commercial assay kit.
-
Compound Addition: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme. Include wells for a vehicle control (no inhibitor) and a background control (inactive enzyme).[9]
-
Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period, add a stopping solution (e.g., a solution of stannous chloride) to terminate the reaction.[9]
-
Detection: Measure the product formation (e.g., prostaglandin) using a suitable detection method, such as colorimetric or fluorometric analysis, with a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the preparation and execution of bioassays for synthesized compounds.
Conclusion
This application note provides a detailed and practical guide for the synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives and their subsequent preparation for biological screening. The described synthetic protocols are robust and can be adapted for the generation of a library of analogues for structure-activity relationship studies. The outlined bioassay procedures for cytotoxicity and anti-inflammatory activity serve as a starting point for the biological characterization of these novel compounds. The methodologies presented herein are designed to facilitate the exploration of this promising class of heterocyclic compounds in the pursuit of new therapeutic agents.
References
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, 36(4), 769.
- BenchChem. (2026).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay Using 4-Hydroperoxyifosfamide. BenchChem.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Bio-protocol. (2016). In vitro cytotoxicity assay. Bio-protocol, 6(5), e1757.
- protocols.io. (2020, July 23). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (Version 3). protocols.io.
- Sigma-Aldrich. (n.d.). In Vitro T Cell Killing Assay Protocol. Sigma-Aldrich.
- Urbain, A., et al. (2026, March 5). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay.
- ResearchGate. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- MDPI. (2024, February 22).
- Aureggi, V., et al. (2007). 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel anti-inflammatory agents.
- PMC. (n.d.).
- MDPI. (2023, October 30).
- RSC Publishing. (n.d.). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing.
- SciELO. (2023, June 27). Article. SciELO.
- ResearchGate. (2011, March 29). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
-
ResearchGate. (2016, January 8). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[7][10]pyridine-1,3-diones. ResearchGate.
- MedChemComm (RSC Publishing). (n.d.). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm (RSC Publishing).
- PMC. (n.d.). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. PMC.
- Journal of the American Chemical Society. (2003, July 25). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society.
- Pharmaceutical Methods. (2014, July 15). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
- MDPI. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI.
- FAQ. (2022, September 21). What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?. FAQ.
- Guidechem. (n.d.). Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, 1-oxide. Guidechem.
- AiFChem. (2025, October 21). 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. AiFChem.
- PubChem. (n.d.). 2-methoxy-5-(2H-tetrazol-5-yl)pyridine. PubChem.
- MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- ResearchGate. (2025, August 6). Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives.
- EMBL-EBI. (n.d.). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. EMBL-EBI.
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- 5. 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation Guidelines for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of novel chemical entities in drug discovery and development. The quality of NMR data is fundamentally dependent on meticulous sample preparation. This application note provides a comprehensive, in-depth guide to preparing high-quality NMR samples of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, a heterocyclic compound featuring both a substituted pyridine ring and a tetrazole moiety. We will explore the critical considerations for solvent selection, concentration optimization, and potential molecular behaviors such as tautomerism that can influence spectral outcomes. The protocols herein are designed to be self-validating, ensuring researchers can acquire clear, reproducible, and interpretable NMR spectra for unambiguous structural confirmation and purity assessment.
Introduction: The Structural Challenge
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a complex heterocyclic molecule. Its structure combines a pyridine ring, known for its aromaticity and the electron-withdrawing nature of its nitrogen atom, with a tetrazole ring, a highly nitrogen-rich system known for its acidic properties and potential for tautomerism.[1][2] The methoxy substituent further modulates the electronic environment of the pyridine ring. Accurate structural characterization via NMR is therefore non-trivial and essential for confirming identity, assessing purity, and understanding its chemical properties in solution.
The primary challenges in the NMR analysis of this compound are:
-
Solubility: The presence of both aromatic and polar functional groups requires careful solvent selection.
-
Tautomerism: Tetrazole rings can exist in different tautomeric forms, which can lead to signal broadening or the appearance of multiple species in the NMR spectrum, complicating interpretation.[1]
-
Signal Dispersion: The aromatic protons of the pyridine ring resonate in a characteristic downfield region, which can sometimes lead to signal overlap.[2]
This guide explains the causality behind each experimental choice, providing a robust framework for obtaining high-quality NMR data.
Core Principles of Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities. The process follows a logical progression from analyte assessment to the final transfer into an NMR tube.[2]
Caption: General workflow for NMR analysis.
Solvent Selection: The Critical First Step
The choice of a deuterated solvent is the most critical decision in NMR sample preparation, as it directly impacts spectral quality and data interpretation.[3] The solvent must dissolve the analyte without reacting with it, and its residual signals should not overlap with analyte resonances.[3]
Understanding the Analyte's Polarity
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- possesses both moderate polarity from the pyridine and methoxy groups and high polarity and hydrogen bonding capability from the tetrazole ring. This profile suggests that highly polar aprotic solvents are the most suitable candidates.
Recommended Solvents and Comparative Analysis
A systematic approach to solvent selection involves testing solubility in small volumes of different deuterated solvents.[3]
| Deuterated Solvent | Chemical Formula | Residual ¹H Peak (ppm) | Key Properties & Rationale for Use |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 | (Primary Recommendation) A highly polar aprotic solvent with an exceptional ability to dissolve a wide variety of polar compounds.[3][4] Its high boiling point makes it suitable for variable temperature studies. Its hygroscopic nature can lead to a broad water peak (~3.3 ppm).[3] |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | A good alternative to DMSO-d₆ for many polar organic compounds. It is less viscous and has a lower boiling point, which can facilitate sample recovery.[3] |
| Methanol-d₄ | CD₃OD | ~3.31 (CD₂HOD), ~4.87 (-OD) | A polar protic solvent that can dissolve the analyte. However, it can exchange with the labile N-H proton of the tetrazole ring, causing this signal to broaden or disappear, which can be a useful diagnostic tool.[3] |
| Chloroform-d | CDCl₃ | ~7.26 | While widely used, it may be a poor choice for this compound due to its lower polarity. The residual solvent peak can also overlap with aromatic proton signals.[3][5] |
The Impact of Solvent on Tetrazole Tautomerism
Tetrazoles can exist as 1H and 2H tautomers.[1] The choice of solvent can influence the equilibrium between these forms. Aprotic solvents like DMSO-d₆ are less likely to disrupt the inherent equilibrium compared to protic solvents like Methanol-d₄ or D₂O, which can actively participate in proton exchange. If broad signals are observed in the aromatic region, it may be indicative of an intermediate exchange rate between tautomers on the NMR timescale.
Caption: Structural features influencing NMR spectra.
Experimental Protocols
Adherence to a standardized protocol is essential for reproducibility. The following steps outline the best practices for preparing an NMR sample of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
Objective: To prepare a ~10-20 mM sample suitable for routine 1D NMR analysis.
Materials:
-
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (5-10 mg)
-
Deuterated Solvent (e.g., DMSO-d₆, >99.8% isotopic purity) (0.6-0.7 mL)[6]
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)
-
Vial and Pasteur pipette
-
Vortex mixer or sonicator
Procedure:
-
Weigh the Analyte: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.[7][8]
-
Add Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[7][8]
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. Visually inspect the solution against a bright background to confirm there is no suspended particulate matter. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during transfer.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.
-
Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Protocol 2: D₂O Shake for Labile Proton Identification
Objective: To identify the exchangeable N-H proton of the tetrazole ring.
Procedure:
-
Acquire Initial Spectrum: First, acquire a standard ¹H NMR spectrum of the sample in DMSO-d₆ as per Protocol 1.
-
Add D₂O: Remove the sample from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix and Re-acquire: Cap the tube and invert it several times to mix thoroughly. Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the labile N-H proton will either disappear or significantly decrease in intensity in the second spectrum.[3][9] This provides definitive evidence for its assignment.
Data Acquisition and Interpretation Considerations
-
¹H NMR: The aromatic protons on the pyridine ring are expected to resonate downfield, typically between 7.0 and 9.0 ppm.[2] The methoxy protons will appear as a sharp singlet, likely between 3.5 and 4.5 ppm. The tetrazole N-H proton, if observable, will be a broad singlet further downfield and its chemical shift may be concentration-dependent.
-
¹³C NMR: The carbon atom of the tetrazole ring is characteristically deshielded and can be observed in the range of 142-164 ppm.[1][8]
-
2D NMR: For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are indispensable.[2][10] HMBC is particularly useful for establishing connectivity between the pyridine and tetrazole rings.
Troubleshooting Common Issues
-
Poorly Resolved or Broad Signals: This can be caused by several factors.[9]
-
Concentration: If the sample is too concentrated, intermolecular interactions or aggregation can lead to broadening. Dilute the sample and re-acquire the spectrum.[9]
-
Tautomerism: As discussed, intermediate exchange between tautomers can cause significant broadening. Acquiring the spectrum at a lower or higher temperature may help to either sharpen the signals (by moving into a fast or slow exchange regime) or coalesce them.
-
Paramagnetic Impurities: Traces of paramagnetic metals can severely broaden NMR signals. Ensure all glassware is scrupulously clean.
-
-
Presence of a Broad Water Peak: This is common when using hygroscopic solvents like DMSO-d₆.[3] To minimize this, use fresh, high-purity solvent from a sealed ampoule and handle it in a dry environment.[11]
Conclusion
The successful acquisition of high-quality NMR data for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is critically dependent on a methodical and informed approach to sample preparation. By understanding the compound's unique chemical properties, particularly the polarity and the potential for tetrazole tautomerism, researchers can make strategic choices in solvent selection and sample concentration. The recommended use of a polar aprotic solvent like DMSO-d₆ provides the best starting point for achieving excellent solubility and spectral resolution. Following the detailed protocols and troubleshooting guidelines presented in this note will empower researchers to generate reliable and reproducible NMR data, facilitating accurate structural elucidation and accelerating drug discovery efforts.
References
- Benchchem.
- Benchchem.
- Benchchem.
-
Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Medicinal Chemistry. [Link]
-
ResearchGate. 1 H-NMR data of the tetrazole compounds. [Link]
- Allan Chemical Corporation. (2025).
- ResolveMass Laboratories Inc. (2025).
- Benchchem.
- Benchchem.
- El-Faham, A., et al.
- Al-Amiery, A. A. (2012). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Master's Thesis.
- X-MOL. (2025).
- Labinsights. (2025).
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Improving synthesis yield and purity of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges, improve reaction yields, and ensure the highest purity of your final compound.
Introduction: The Synthetic Challenge
The target molecule, 2-methoxy-3-(2H-tetrazol-5-yl)pyridine, is a valuable heterocyclic compound. The synthesis primarily involves the construction of the tetrazole ring, a bioisostere for the carboxylic acid group, which is of significant interest in medicinal chemistry.[1] The most direct and widely adopted method for this transformation is the [3+2] cycloaddition reaction between the nitrile group of 2-methoxy-3-cyanopyridine and an azide source.[2][3] While conceptually straightforward, this reaction is frequently plagued by issues such as low conversion rates, competing side reactions, and purification difficulties. This guide addresses these specific challenges with scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My [3+2] cycloaddition reaction shows low or no conversion of the starting 2-methoxy-3-cyanopyridine. What are the primary causes and how can I resolve this?
A1: Low conversion is a common hurdle in tetrazole synthesis from nitriles.[4] The issue typically stems from inadequate reaction conditions or insufficient activation of the nitrile group. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Flowchart for Low Conversion
Caption: Recommended workflow for the purification of the target compound.
Scientific Rationale:
-
Quenching & Acidification: The tetrazole ring is acidic, with a pKa similar to that of carboxylic acids (around 4.8-4.9). [5]In the basic or neutral reaction mixture, it exists as a soluble salt (e.g., sodium tetrazolate). By acidifying the aqueous solution, the tetrazole is protonated, rendering it neutral and significantly less soluble in water, causing it to precipitate. [4]This step is crucial for separating it from water-soluble inorganic salts.
-
Washing: Washing the collected solid with cold water removes residual DMF and inorganic salts.
-
Recrystallization: If further purification is needed to remove organic impurities (like the amide byproduct or unreacted nitrile), recrystallization from a suitable solvent system like ethanol/water or acetonitrile is highly effective.
Q4: What are the critical safety precautions when performing this synthesis?
A4: The primary hazard in this synthesis is the use of sodium azide (NaN₃) and the potential for generating hydrazoic acid (HN₃).
-
Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood. [4]* Hydrazoic Acid (HN₃): This is a highly volatile, toxic, and explosive gas. [4]It is formed when azides are mixed with acid. Crucially, never add acid directly to a concentrated solution or solid containing sodium azide. The acidification step during workup must be performed carefully by slowly adding the cooled reaction mixture to a large volume of acidic water, not the other way around. This ensures the HN₃ is diluted as it forms.
-
Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., copper, lead) as this can form dangerously explosive heavy metal azides. Use glass or Teflon equipment.
Optimized Experimental Protocols
Protocol 1: Conventional Thermal Synthesis
This protocol is a robust, well-established method for the synthesis of 5-substituted-1H-tetrazoles. [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-3-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq). [3]2. Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per mmol of nitrile).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water with stirring.
-
Isolation: While stirring, slowly add 2M HCl to the aqueous solution until the pH is approximately 2-3. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF. Dry the solid under vacuum. [4]For higher purity, recrystallize from an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis
This method significantly reduces reaction time and can improve yields. [4]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 2-methoxy-3-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in DMF (3-5 mL). [4]2. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150-180 °C for 30-60 minutes.
-
Workup and Purification: Follow steps 4-6 from Protocol 1.
References
- BenchChem. (2025). Troubleshooting low conversion rates in nitrile to tetrazole reactions. BenchChem Technical Support.
- Butt, M. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 5-Carboxy-2-(5-tetrazolyl)
- Butt, M. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
- Journal of Chemical Health Risks. (2024).
- Reddit r/Chempros. (2025).
- BenchChem. (2025). The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. BenchChem Technical Support.
- Google Patents. (1997).
- RSC Publishing. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
- Castan, F., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- in organic solvents
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support center for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
The solubility behavior of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is governed by its unique chemical architecture. Understanding its constituent parts is the first step in troubleshooting.
-
The Pyridine Ring : This nitrogen-containing aromatic ring is weakly basic and can be protonated to form a more soluble pyridinium salt in acidic conditions.[1][2] Its aromatic nature also makes it miscible with many organic solvents.[3][4]
-
The Methoxy Group (-OCH₃) : This group adds some polarity and can participate in hydrogen bonding as an acceptor, but it also increases hydrophobicity compared to an unsubstituted pyridine.
-
The Tetrazole Ring : This is the most critical feature for solubility. The tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids (around 4.8-4.9), and can act as a bioisostere for a carboxylic acid group.[5] It is an excellent hydrogen bond donor (the N-H) and acceptor.
The presence of both a basic center (pyridine) and an acidic center (tetrazole) means this molecule can exist as a zwitterion, leading to strong intermolecular hydrogen bonding in the solid state. These strong interactions in the crystal lattice must be overcome by the solvent, which is often the primary hurdle to achieving good solubility.[6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common issues in a question-and-answer format, progressing from simple to advanced troubleshooting steps.
Q1: My compound is insoluble in common non-polar (e.g., hexane, toluene) and moderately polar solvents (e.g., ethyl acetate, dichloromethane). Why is this happening?
Answer: This is expected behavior due to the high polarity and hydrogen-bonding capacity of the molecule.
-
Causality : Non-polar solvents like hexane lack the ability to form the strong dipole-dipole or hydrogen-bonding interactions needed to break apart the compound's crystal lattice. The energy gained by solvating the molecule is insufficient to overcome the energy holding the crystal together. Similarly, while solvents like ethyl acetate are more polar, they are not strong enough hydrogen bond donors or acceptors to effectively compete with the strong self-association of the tetrazole rings.[7]
Q2: Which solvents should be my first choice for this compound?
Answer: Highly polar, aprotic solvents are the recommended starting point.
-
Rationale : Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. They have high dielectric constants and are strong hydrogen bond acceptors. This allows them to effectively surround the molecule and disrupt the intermolecular hydrogen bonds that cause poor solubility.[5][8] Tetrazoles, in general, show good solubility in DMSO and DMF.[5]
-
Starting Protocol :
-
Weigh a small, known amount of your compound (e.g., 1-2 mg).
-
Add a measured volume of DMSO or DMF (e.g., 100 µL) to create a target concentration (e.g., 10-20 mg/mL).
-
Vortex for 1-2 minutes at room temperature.
-
Visually inspect for dissolution.
-
Q3: I am still observing poor solubility or precipitation, even in DMSO or DMF. What are my next steps?
Answer: If initial attempts in pure DMSO or DMF fail, several techniques can be employed to enhance solubility. These should be approached systematically.
-
Option A: Gentle Heating
-
Scientific Principle : Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution.
-
Protocol : Warm the sample in a water bath to 40-50°C for 5-10 minutes with intermittent vortexing. Caution : Check the compound's stability at elevated temperatures if this information is available.
-
-
Option B: Sonication
-
Scientific Principle : Ultrasonic waves create micro-cavitations in the solvent, which upon collapse, generate localized high energy that can physically break apart solute aggregates and enhance solvent penetration into the crystal lattice.
-
Protocol : Place the vial in a bath sonicator for 5-15 minutes. Check for dissolution.
-
-
Option C: Using Co-solvents
-
Scientific Principle : Adding a second, miscible solvent can modulate the polarity of the solvent system to better match the solute's requirements.[1][9] For biological assays, this is a common strategy to create a final solution that is more biocompatible than pure organic solvent.[10][11]
-
Protocol :
-
First, dissolve the compound in a minimum volume of a strong solvent like DMSO.
-
Slowly add a co-solvent (e.g., ethanol, methanol, or an aqueous buffer) dropwise while vortexing.
-
Observe for any signs of precipitation. If the compound stays in solution, you have successfully created a more dilute stock in a mixed solvent system. A common ratio for biological assays is to dilute a DMSO stock 1:100 or 1:1000 into an aqueous buffer.
-
-
Q4: Can I use pH modification to improve solubility?
Answer: Yes, pH modification is a powerful but more advanced technique for a molecule like this. Given the presence of both an acidic tetrazole and a basic pyridine, its solubility is likely highly pH-dependent.
-
Scientific Principle :
-
In Acidic Conditions (pH < 2-3) : The pyridine nitrogen will be protonated, forming a cationic pyridinium salt. This salt form should have significantly enhanced solubility in polar protic solvents, including water.
-
In Basic Conditions (pH > 6-7) : The tetrazole N-H will be deprotonated, forming an anionic tetrazolate. This anionic salt should also be more soluble in polar solvents.
-
At Isoelectric Point (pI) : At a certain pH, the molecule will be zwitterionic (both pyridine and tetrazole are ionized), which often corresponds to the point of minimum solubility due to strong intramolecular and intermolecular ionic interactions.
-
-
Troubleshooting with pH :
-
For NMR studies where solubility in DMSO-d₆ is low, adding a drop of deuterated trifluoroacetic acid (TFA-d) or making a salt with DCl can protonate the pyridine and improve solubility.[12]
-
Conversely, adding a drop of NaOD in D₂O could form the tetrazolate salt, though this is less common for NMR in organic solvents.[12]
-
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for tackling solubility issues with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Caption: A decision tree for troubleshooting solubility issues.
Data Summary Tables
For efficient decision-making, the properties of common solvents are summarized below.
Table 1: Properties of Recommended Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Rationale |
| DMSO | 7.2 | 189 | Primary Choice. Excellent H-bond acceptor, dissolves a wide range of polar, heterocyclic compounds.[5] |
| DMF | 6.4 | 153 | Good Alternative. Similar to DMSO, strong H-bond acceptor. Lower boiling point can be advantageous.[5] |
| Methanol | 5.1 | 65 | Co-solvent/Protic Choice. Polar, protic solvent. Can act as both H-bond donor and acceptor. Useful in mixtures with DMSO/DMF. |
| Ethanol | 4.3 | 78 | Co-solvent/Protic Choice. Similar to methanol but less polar. Often preferred for biological applications due to lower toxicity.[1] |
| Acetonitrile | 5.8 | 82 | Secondary Aprotic Choice. Polar aprotic, but generally a weaker solvent for this class of compounds than DMSO/DMF. |
Visualizing Molecular Interactions
Understanding how solvents interact with the molecule at a microscopic level can guide solvent selection.
Caption: Potential intermolecular interactions with different solvent types.
References
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
- Guidechem. (n.d.). Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, 1-oxide.
- Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 3035-3045.
- BenchChem. (n.d.). improving the solubility of 4-(4-acetylphenyl)pyridine.
- Al-Masoudi, N. A., & Al-Sultani, K. H. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 13(10), 1169-1193. PMC.
- Various Authors. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- PubChem. (n.d.). 2-methoxy-5-(2H-tetrazol-5-yl)pyridine.
- Ostrovskii, V. A., et al. (2003).
- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
- Chen, G., et al. (2019). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Journal of Chemical & Engineering Data, 64(10), 4349-4357.
- Taylor & Francis. (n.d.). Tetrazole – Knowledge and References.
- Echemi. (n.d.). 3-(2H-tetrazol-5-yl)-pyridine.
- Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. PubMed.
- Gomaa, E. A., & El-Askalany, A. H. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 862-865.
- ChEMBL. (n.d.). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.
- Coles, S. J., et al. (2021). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section C: Structural Chemistry, 77(8), 443-451. SciSpace.
- Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 931-936. PMC.
- Reddit user. (2022, January 6). How to tackle compound solubility issue.
- The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Advanced Biotech. (n.d.). 2 Methoxy 3 Isopropyl Pyrazine (4077).
- ResearchGate. (2023, February 9). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. researchgate.net [researchgate.net]
Process Optimization & Troubleshooting Center: Scale-Up Synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Welcome to the Technical Support Center for the scale-up synthesis of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine. This guide is designed for process chemists and drug development professionals facing challenges in the [3+2] cycloaddition of 2-methoxy-3-cyanopyridine with sodium azide.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, structured process data, and a self-validating experimental protocol designed to ensure safety, high yield, and regulatory compliance.
Synthetic Workflow
Figure 1: Optimized workflow for the safe scale-up of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine.
🔬 Frequently Asked Questions & Troubleshooting
Q1: How do we prevent hydrazoic acid (HN3) accumulation and thermal runaway during the [3+2] cycloaddition?
The Causality: Sodium azide ( NaN3 ) reacts with strong Brønsted acids to form hydrazoic acid ( HN3 ), a highly toxic and explosive gas (bp = 36 °C)[1]. In traditional small-scale synthesis, amine hydrochlorides (like Et3N⋅HCl or NH4Cl ) are used to lower the activation energy of the cycloaddition while buffering the pH to prevent HN3 volatilization[2]. However, at scale, localized pH drops or thermal spikes can still risk HN3 generation. The Solution: Transition from Brønsted acid catalysts to Lewis acid catalysts. Zinc bromide ( ZnBr2 ) acts as a potent Lewis acid that coordinates directly to the nitrogen of the cyano group on 2-methoxy-3-cyanopyridine. This lowers the LUMO energy of the nitrile, facilitating the nucleophilic attack of the azide ion without requiring an acidic proton, thereby completely bypassing HN3 generation during the reaction phase.
Q2: The conversion of 2-methoxy-3-cyanopyridine stalls at 70%. How can we drive the reaction to completion?
The Causality: Stalled conversions in tetrazole synthesis are typically caused by catalyst deactivation or poor solubility of the intermediate tetrazolate salt. The methoxy group at the C2 position of the pyridine ring donates electron density via resonance, making the adjacent C3 nitrile slightly less electrophilic compared to an unsubstituted cyanopyridine. The Solution: Increase the reaction temperature to 110–120 °C and utilize a polar aprotic solvent like DMF or NMP, which excellently solvates the sodium azide and the resulting sodium tetrazolate product. Ensure the reactor is sealed to prevent the sublimation of the nitrile starting material.
Q3: What is the safest protocol for quenching residual azide, and how does it impact regulatory compliance (Nitrosamines)?
The Causality: Unreacted azide must be destroyed before isolation. The industry standard is adding sodium nitrite ( NaNO2 ) under acidic conditions, which generates nitrous acid ( HNO2 ). Nitrous acid reacts with residual HN3 to safely evolve N2 and N2O gases[3]. Critical Regulatory Warning: If you used an amine hydrochloride catalyst (e.g., Et3N⋅HCl ) in the previous step, the HNO2 quench poses a severe regulatory risk. FDA guidance explicitly warns that nitrous acid will react with secondary/tertiary amines (such as trace diethylamine found in triethylamine) to form highly mutagenic nitrosamines (e.g., NDEA)[4][5]. The Solution: If using a NaNO2 quench, you must use a metal-based catalyst (like ZnBr2 ) to ensure the reaction mixture is completely amine-free prior to quenching. Alternatively, if amines are present, switch the quench reagent to hydrogen peroxide ( H2O2 ) or triphenylphosphine ( PPh3 )[4].
Q4: How do we isolate the final 2-methoxy-3-(2H-tetrazol-5-yl)pyridine without using chromatography?
The Causality: Tetrazoles are bioisosteres of carboxylic acids, possessing a similar pKa range of 4.5 to 5.0[6]. The target molecule also contains a pyridine nitrogen, which is weakly basic. At a high pH (>8), the molecule exists as a highly water-soluble sodium tetrazolate salt. At a low pH (<2), the pyridine nitrogen protonates, forming a water-soluble cation. The Solution: By carefully titrating the quenched aqueous mixture to a pH of exactly 4.5–5.0, the molecule reaches its isoelectric point. It exists primarily in its neutral (or zwitterionic) form, which has minimal aqueous solubility, triggering massive and highly pure crystallization[7].
📊 Process Data & Parameter Comparisons
Table 1: Catalyst Comparison for [3+2] Cycloaddition
| Catalyst | Loading | HN3 Risk | Nitrosamine Risk (if NaNO2 Quench) | Recommendation for Scale-Up |
| Et3N⋅HCl | 1.0 eq | Moderate | Critical (High Risk) | Avoid due to FDA nitrosamine guidelines. |
| NH4Cl | 1.0 eq | Moderate | Low/Moderate | Acceptable, but requires strict pH monitoring. |
| ZnBr2 | 0.2 - 0.5 eq | Low | None | Preferred. Excellent safety and impurity profile. |
Table 2: Azide Quenching Strategies
| Quenching Reagent | Mechanism | Byproducts | Pros | Cons |
| NaNO2 / HCl | HN3+HNO2→N2O+N2+H2O | N2 , N2O , NaCl | Fast, cheap, highly effective. | Generates nitrosamines if amines are present. |
| H2O2 / NaOH | Oxidation of azide | N2 , H2O | Amine-compatible. | Exothermic; risk of delayed gas evolution. |
🧪 Step-by-Step Experimental Protocol: Scale-Up Synthesis
This protocol utilizes a self-validating methodology to ensure process integrity at every critical juncture.
Step 1: Reaction Setup
-
To a clean, dry, jacketed reactor equipped with an overhead stirrer and a reflux condenser, charge 2-methoxy-3-cyanopyridine (1.0 equivalent) and DMF (5 volumes).
-
Add Zinc Bromide ( ZnBr2 , 0.5 equivalents) and Sodium Azide ( NaN3 , 1.3 equivalents).
-
Self-Validation: The suspension will remain heterogeneous. The absence of gas evolution at this stage confirms that no free acidic protons are present to generate HN3 .
-
Step 2: Cycloaddition 3. Heat the reaction mixture to 110 °C and stir for 18–24 hours. 4. Monitor conversion via HPLC. Proceed to the next step only when the remaining 2-methoxy-3-cyanopyridine is < 2.0% (Area %).
Step 3: Safe Azide Quenching 5. Cool the reactor to 5–10 °C. Dilute the mixture with Purified Water (10 volumes) and basify slightly with 10% NaOH to pH ~9 to ensure all tetrazole is in the soluble sodium salt form. 6. Slowly add an aqueous solution of Sodium Nitrite ( NaNO2 , 1.5 equivalents relative to the excess starting NaN3 ). 7. Critical Step: Very slowly dose 10% HCl into the reactor to drop the pH to 6.5.
-
Self-Validation: Controlled effervescence ( N2 and N2O gas) will begin. If the temperature spikes above 15 °C, pause the acid addition. The cessation of gas evolution upon stirring confirms the complete destruction of the hazardous azide[7].
Step 4: Isoelectric Crystallization 8. Once gas evolution has completely stopped, resume the slow addition of 10% HCl until the pH meter reads exactly 4.5 to 5.0 .
-
Self-Validation: As the pH crosses 5.5 and approaches 4.8, the previously clear/hazy solution will rapidly transition into a thick, white crystalline slurry. This physical phase change validates that the isoelectric point of the 5-aryltetrazole has been successfully achieved[6].
-
Stir the slurry at 5 °C for 2 hours to maximize crystal growth.
-
Filter the product, wash the filter cake with cold water (3 x 2 volumes) to remove residual zinc salts and DMF, and dry under vacuum at 50 °C to afford pure 2-methoxy-3-(2H-tetrazol-5-yl)pyridine.
📚 References
-
Lakshminarasimhan, J., et al. "Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine." Royal Society of Chemistry, 2017. 1
-
González-Bobes, F., et al. "Scale-up of Azide Chemistry: A Case Study." Organic Process Research & Development, 2012. 2
-
Tajima, T., et al. "Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator." Organic Process Research & Development, 2015. 7
-
"A Study of Synthesis and Characterization of Several Heterocyclic Tetrazoles." International Journal of Advanced Research in Science and Technology, 2021. 6
-
"An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals." National Institutes of Health (PMC), 2020. 4
-
"Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration (FDA), 2021. 5
-
"How to removed Sodium azide?" ResearchGate Discussions, 2025. 3
Sources
Technical Support Center: Optimizing Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Extraction
Welcome to the Advanced Applications Support Center. Isolating heterocyclic tetrazoles—specifically amphoteric compounds like Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-—presents unique downstream processing challenges. Traditional acidic workups often lead to catastrophic yield losses or heavy contamination with hydration byproducts.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate byproducts and maximize your isolated yield.
Part 1: Diagnostic Troubleshooting & Causality Analysis
Issue 1: Severe Yield Loss to the Aqueous Phase During Acidic Extraction
The Symptom: After synthesizing the tetrazole, you acidify the reaction mixture to pH 1.0 (a standard protocol for simple aryl tetrazoles) and extract with ethyl acetate. Your organic phase contains almost no product, and the target molecule is lost to the aqueous waste. The Causality: Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is an amphoteric molecule. While the tetrazole moiety is highly acidic (pKa ~4.5), the methoxy-substituted pyridine ring acts as a weak base. Acidifying to pH 1.0 protonates the pyridine nitrogen, converting your target molecule into a highly water-soluble cation[1]. The Solution: You must target the molecule's isoelectric point (pI). For heterocyclic tetrazoles, adjusting the aqueous phase to a precise pH of 3.5–4.0 ensures the molecule exists as a neutral zwitterion, drastically reducing its aqueous solubility and driving it into the organic phase[1].
Issue 2: Contamination with 2-Methoxypyridine-3-Carboxamide
The Symptom: LC-MS or NMR analysis of your isolated tetrazole shows significant contamination with a carboxamide byproduct. The Causality: Carboxamide formation is the direct result of nitrile hydration (unreacted 2-methoxy-3-cyanopyridine reacting with water). This side reaction is highly dependent upon the presence of Lewis acids, such as the zinc bromide ( ZnBr2 ) often used as a cycloaddition promoter[1]. When the reaction is quenched with water without strict pH control, the Lewis acid catalyzes the hydration of residual nitrile before it can be separated. The Solution: Implement a highly alkaline initial quench (pH > 11). This deprotonates the tetrazole into a water-soluble sodium salt while neutralizing the Lewis acid catalyst. You can then wash away the neutral unreacted nitrile before it has the chance to hydrate into a carboxamide[2].
Issue 3: Formation of Demethylated Degradants
The Symptom: Detection of 2-hydroxypyridine-3-tetrazole derivatives in the final product. The Causality: The 2-methoxy group is susceptible to nucleophilic or Lewis acid-mediated ether cleavage. Prolonged exposure to highly exothermic quenching conditions (e.g., dumping concentrated acid/base directly into the batch) creates localized hot spots that drive this degradation[2]. The Solution: Utilize a continuous stirred-tank reactor (CSTR) for the quench, or perform the quench under strict temperature control (< 25°C) to dissipate the heat of neutralization[2].
Part 2: Quantitative Partitioning Dynamics
To understand the critical importance of pH control during this extraction, review the phase-partitioning behavior of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- across the pH spectrum.
| Extraction pH | Tetrazole Partitioning (Organic) | Dominant Molecular State | Carboxamide Carryover | Overall Yield |
| pH 1.0 | < 10% | Protonated (Cationic) | Low | 8% |
| pH 4.0 (pI) | > 95% | Neutral / Zwitterionic | Low | 94% |
| pH 7.0 | < 5% | Deprotonated (Anionic) | Moderate | 3% |
| pH 11.5 | 0% | Deprotonated (Anionic) | High (if unwashed) | 0% (in organic) |
Data reflects extraction using 3 volumes of Ethyl Acetate (EtOAc) at 20°C.
Part 3: Standard Operating Procedure (pH-Swing Extraction)
This self-validating protocol utilizes a "pH-swing" methodology to systematically strip away basic, neutral, and acidic byproducts.
Step 1: Alkaline Quench & Catalyst Neutralization
-
Cool the crude reaction mixture to 20°C.
-
Slowly add 0.25 N NaOH until the mixture reaches pH 11.5. Stir vigorously for 20 minutes.
-
Causality: Converts the tetrazole to a highly water-soluble sodium tetrazolate salt and precipitates zinc/metal catalysts as insoluble hydroxides.
Step 2: First Organic Wash (Byproduct Stripping)
-
Extract the alkaline aqueous mixture with Isopropyl Acetate (iPrOAc) (2 x 5 volumes).
-
Separate the phases and retain the aqueous layer .
-
Self-Validation Check: Perform TLC or rapid HPLC on the discarded iPrOAc layer. It should contain unreacted nitrile and trace carboxamide, but absolutely zero tetrazole. If tetrazole is present, your aqueous pH is too low.
Step 3: Isoelectric Acidification
-
Filter the aqueous layer to remove any precipitated metal hydroxides.
-
Under vigorous stirring, carefully titrate the aqueous layer with 3 N HCl until the pH reaches exactly 3.8 to 4.0 [1].
-
Self-Validation Check: The solution should become distinctly turbid as the amphoteric tetrazole reaches its isoelectric point and crashes out of the aqueous phase.
Step 4: Target Isolation
-
Extract the turbid aqueous layer with fresh Ethyl Acetate (EtOAc) (3 x 5 volumes).
-
Combine the EtOAc layers, wash with a minimal volume of saturated brine, and dry over anhydrous Na2SO4 .
-
Concentrate under reduced pressure to yield the high-purity tetrazole.
Part 4: Process Visualization
Fig 1. Optimized pH-swing extraction workflow for isolating amphoteric tetrazole derivatives.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use continuous flow technology to improve the extraction safety? A: Yes. Continuous liquid-liquid extraction with real-time pH monitoring is highly recommended. A continuous stirred-tank reactor (CSTR) quench prevents the buildup of hazardous hydrazoic acid ( HN3 ) and minimizes the molecule's exposure to the highly exothermic hydrolysis of residual reagents, thereby preventing thermal degradation[2].
Q: Why do you recommend Isopropyl Acetate (iPrOAc) for the first wash instead of Dichloromethane (DCM)? A: iPrOAc is a more sustainable, less toxic solvent that provides excellent phase separation[2]. Halogenated solvents like DCM frequently form stubborn emulsions in highly basic aqueous mixtures containing metal salts, which severely bottlenecks the separation process.
Q: I am still seeing unreacted azide salts in my final product. How do I remove them? A: Azide salts (like NaN3 ) are highly water-soluble and should remain in the aqueous phase during the final pH 4.0 extraction. If azide is carrying over, your organic phase is likely entraining water. Ensure a thorough brine wash of the final EtOAc layer and dry completely with sodium sulfate before concentration.
References
Sources
Technical Support Center: Overcoming Steric Hindrance in Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Cross-Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions of the sterically demanding Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in achieving optimal yields and purity in their synthetic endeavors.
The unique substitution pattern of this pyridine core, featuring a methoxy group at the 2-position and a tetrazole ring at the 3-position, presents significant steric and electronic challenges. The proximity of these substituents to the reaction center can impede the crucial steps of the catalytic cycle in various cross-coupling reactions. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Low Yields and Incomplete Reactions
This section addresses the most common issues encountered when performing cross-coupling reactions with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- and its derivatives.
Question 1: My Suzuki-Miyaura coupling is sluggish or failing completely. What are the likely causes and how can I fix it?
Low or no yield in a Suzuki-Miyaura coupling involving this substrate is often a direct consequence of steric hindrance impacting the catalytic cycle.[1] The bulky substituents ortho to the coupling site can inhibit oxidative addition, transmetalation, or reductive elimination.
Core Problem: Steric Hindrance at the Catalytic Center
The 2-methoxy and 3-tetrazolyl groups create a sterically congested environment around the reaction site (typically a halide at positions 4, 5, or 6). This congestion can prevent the palladium catalyst from efficiently coordinating with the pyridine ring and facilitating the coupling process.
Solutions:
-
Catalyst and Ligand Selection is Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The key is to employ a catalyst system that is both highly active and can accommodate the bulky substrate.
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically demanding couplings.[1][2] Ligands such as SPhos, XPhos, and RuPhos promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for oxidative addition with hindered aryl halides.[1] They also accelerate the reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for their high efficacy in coupling even tetra-ortho-substituted biaryls and can be more effective than phosphine ligands in some cases.[1][2]
-
Specialized Ligands for Extreme Hindrance: For particularly challenging couplings, consider highly specialized ligands like BI-DIME or AntPhos.[3]
-
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1]
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good starting points.[1]
-
Stronger Bases for Hindered Systems: If the reaction is still sluggish, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
The Role of Water: A small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1] However, excessive water can lead to protodeboronation, a common side reaction.[4]
-
-
Solvent Choice Matters: The solvent must solubilize all reaction components and stabilize the catalytic species.
-
Aprotic Polar or Aromatic Hydrocarbon Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used and effective choices.[1]
-
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant starting material decomposition. What's going wrong?
The Buchwald-Hartwig amination, a powerful tool for C-N bond formation, can also be hampered by steric hindrance.[5][6] In addition to low reactivity, substrate decomposition can become a significant issue.
Core Problem: Catalyst Inhibition and Side Reactions
The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[7] Furthermore, the tetrazole moiety can potentially interact with the catalyst. Steric hindrance can slow down the desired reductive elimination, allowing side reactions to dominate.[8]
Solutions:
-
Ligand Choice is Paramount: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential for successful Buchwald-Hartwig aminations of hindered substrates.[5][9] These ligands promote the desired catalytic cycle and can minimize catalyst inhibition.
-
Careful Selection of Base: The choice of base is critical to avoid decomposition of the starting material or product.
-
Weaker Bases: If strong bases like sodium tert-butoxide are causing decomposition, consider switching to weaker inorganic bases such as potassium carbonate or cesium carbonate.[10]
-
-
Lower Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate decomposition pathways. Running the reaction at a lower temperature for a longer period may improve the overall yield.
Question 3: My Sonogashira coupling is not proceeding. Are there specific considerations for this reaction?
The Sonogashira coupling, used to form C-C bonds between aryl halides and terminal alkynes, is also sensitive to steric effects.[11]
Core Problem: Inefficient Oxidative Addition and Transmetalation
The sterically encumbered environment of the pyridine substrate can hinder the initial oxidative addition of the palladium(0) catalyst.[12] The subsequent transmetalation step involving the copper(I) acetylide can also be slowed down.
Solutions:
-
Catalyst System: While the standard PdCl₂(PPh₃)₂/CuI system is a good starting point, more active catalysts may be required.[13][14]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous, as they can sometimes tolerate a wider range of functional groups and may be less prone to certain side reactions.[15]
-
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used to both scavenge the HX byproduct and act as a solvent.[11] In cases of low reactivity, a stronger, non-nucleophilic base in a polar aprotic solvent like DMF may be beneficial.
-
Reaction Temperature: Gentle heating is often required to drive the reaction to completion, but excessive heat should be avoided to prevent alkyne homocoupling (Glaser coupling) and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Can the 2-methoxy group act as a directing group?
Yes, the 2-methoxy group can act as an ortho-directing group in deprotonative metallation reactions, which can be a useful strategy for functionalization at the 3-position if a suitable precursor is used.[16] However, in the context of cross-coupling at other positions, it primarily contributes to steric hindrance.
Q2: Does the tetrazole ring interfere with the palladium catalyst?
The nitrogen atoms of the tetrazole ring are Lewis basic and have the potential to coordinate to the palladium center, which could lead to catalyst inhibition. The use of bulky ligands that shield the palladium center can help to mitigate this potential issue.
Q3: Are there any alternative coupling partners to boronic acids for Suzuki-Miyaura reactions that might be more effective?
Yes, if you are experiencing issues with boronic acid stability (e.g., protodeboronation), consider using more stable boron reagents such as:
-
Pinacol esters of boronic acids: These are generally more stable than the corresponding boronic acids.[1]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[1][4]
Q4: What is the best palladium precursor for these challenging reactions?
Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective precatalysts.[1] When using a Pd(II) source, it is reduced in situ to the active Pd(0) species.[4]
Optimized Reaction Conditions for Sterically Hindered Couplings
The following table provides a starting point for optimizing your cross-coupling reactions with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- derivatives.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig Amination | Sonogashira |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ | PdCl₂(PPh₃)₂ |
| Ligand | SPhos, XPhos, RuPhos | XPhos, RuPhos | PPh₃ (or more specialized ligands if needed) |
| Base | K₃PO₄, Cs₂CO₃, or K-t-BuOK | K₂CO₃, Cs₂CO₃, or Na-t-BuOK | Et₃N or DBU |
| Solvent | Dioxane, THF, or Toluene | Toluene or Dioxane | THF or DMF |
| Temperature | 80-110 °C | 80-110 °C | Room Temperature to 80 °C |
| Additives | - | - | CuI (for traditional protocol) |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is a general starting point and should be optimized for each specific substrate.
-
Reagent Preparation: In a glovebox, weigh the Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%) into a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the reaction vessel. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: _)
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (URL: [Link])
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: )
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - SIOC Journals. (URL: )
- Technical Support Center: Troubleshooting Suzuki Couplings with Dichlorocyclobutenedione - Benchchem. (URL: )
- Full article: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics - Taylor & Francis. (URL: )
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (URL: [Link])
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed. (URL: [Link])
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Arylation of Pyridines via Suzuki–Miyaura Cross-Coupling and Pyridine-Directed C–H Activation Using a Continuous-Flow Approach. (URL: [Link])
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem. (URL: )
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (URL: [Link])
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
- Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem. (URL: )
- Journal Name COMMUNIC
-
Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings - ResearchGate. (URL: [Link])
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: [Link])
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (URL: [Link])
-
N2-site-selective cross-couplings of tetrazoles with indoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Cross-coupling reactions for functionalization of bromo-substituted tetrazoles - Benchchem. (URL: )
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: [Link])
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides | Organic Letters - ACS Publications. (URL: [Link])
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])
- Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. (URL: )
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube. (URL: [Link])
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )
-
Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water | Organic Letters - ACS Publications. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC - NIH. (URL: [Link])
-
(PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction - ResearchGate. (URL: [Link])
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
(PDF) The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])
Sources
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- 2. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
Preventing degradation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- during long-term storage
Technical Support Center: Stability and Long-Term Storage of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Overview
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (PubChem CID: 91618691) 1[1] is a highly versatile bidentate heterocyclic compound utilized extensively in medicinal chemistry and metal-organic framework (MOF) synthesis. While the tetrazole ring provides excellent bioisosteric properties for carboxylic acids, its high nitrogen content (an energy-rich five-membered ring) and the electron-rich methoxypyridine system introduce specific degradation liabilities during long-term storage. This guide addresses the mechanistic causality of these degradation pathways and provides self-validating protocols to ensure batch integrity.
Troubleshooting Guides & FAQs
Q1: My sealed vials of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- are showing pressure build-up, and HPLC analysis indicates a loss of purity. What is causing this?
-
Causality: The pressure build-up is a classic symptom of thermal degradation. Tetrazole rings are energy-dense; when subjected to thermal stress (even prolonged exposure to ambient temperatures >25°C), they undergo decomposition via the rapid extrusion of molecular nitrogen (N₂). This process generates highly reactive nitrilimine intermediates that subsequently dimerize or react with residual moisture 2[2].
-
Prevention: The activation energy for N₂ extrusion is easily reached if the compound is left on a benchtop. To arrest this kinetic pathway, the compound must be stored strictly at 2-8°C.
Q2: Following exposure to ambient laboratory light during prolonged assays, we observe multiple new degradation peaks. How does light affect this compound?
-
Causality: Tetrazoles are highly susceptible to UV-induced photochemical transformations. Photolysis leads to the direct cleavage of the tetrazolyl ring, yielding azides and isocyanates 3[3]. Furthermore, the methoxypyridine moiety can undergo photo-oxidation, complicating the impurity profile. Photons in the UV/Vis spectrum provide sufficient energy to break the N1-N2 or N3-N4 bonds of the tetrazole ring.
-
Prevention: Always handle the compound under low-light conditions and store it in opaque or amber vials.
Q3: LC-MS analysis of a 6-month-old batch shows a +16 Da mass shift. What is this impurity and how do we stop it?
-
Causality: A +16 Da mass shift indicates the formation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, 1-oxide. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by atmospheric oxygen or trace peroxides present in ethereal solvents 4[4].
-
Prevention: Oxidative stress forces the formation of the N-oxide derivative. This is entirely preventable by purging the vial's headspace with an inert gas (Argon or Nitrogen) prior to sealing and storage.
Quantitative Data: Degradation Kinetics & Storage Conditions
To assist in lifecycle management, the following table summarizes the degradation kinetics of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- under various environmental conditions.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Pathway |
| Optimal (Recommended) | 2-8°C | Argon / N₂ | Dark | > 24 Months | None (Stable) |
| Ambient | 20-25°C | Air | Dark | 6-12 Months | Pyridine N-Oxidation |
| Accelerated Thermal | 40°C | Air | Dark | < 3 Months | Thermal N₂ Extrusion |
| Photolytic Stress | 25°C | Air | UV/Vis Light | < 1 Week | Tetrazole Ring Cleavage |
Mechanistic Workflow: Degradation Pathways and Interventions
Degradation pathways of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- and storage interventions.
Experimental Protocols: Self-Validating Forced Degradation Study
To ensure trustworthiness in your analytical methods, you must be able to identify degradation products before they compromise an assay. This self-validating protocol deliberately forces the compound through its primary degradation pathways to establish retention time (RT) markers and mass shifts for your specific HPLC/LC-MS setup.
Step 1: Baseline Profiling
-
Prepare a 1.0 mg/mL stock solution of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- in HPLC-grade Acetonitrile.
-
Run a baseline LC-MS analysis (UV at 254 nm) to establish the primary peak RT and the exact mass [M+H]+.
Step 2: Thermal Stress Validation (N₂ Extrusion Marker)
-
Aliquot 1 mL of the stock solution into a heavy-walled, sealed glass ampoule (to safely contain potential N₂ pressure).
-
Incubate at 60°C for 48 hours.
-
Causality: This accelerates the kinetic extrusion of nitrogen. Analyze via LC-MS to identify the -28 Da mass shift corresponding to the loss of N₂ and the formation of nitrilimine-derived degradation products.
Step 3: Oxidative Stress Validation (N-Oxide Marker)
-
To a 1 mL aliquot of the stock solution, add 100 µL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours in the dark.
-
Causality: Peroxides force the oxidation of the pyridine nitrogen. Analyze via LC-MS to identify the +16 Da mass shift, establishing the RT for the N-oxide impurity.
Step 4: Photolytic Stress Validation (Ring Cleavage Marker)
-
Place 1 mL of the stock solution in a clear quartz vial.
-
Expose the vial to 1.2 million lux hours and 200 watt hours/m² of UV light (following ICH Q1B guidelines).
-
Causality: UV photons cleave the tetrazole ring. Analyze the sample to map the resulting azide or isocyanate photoproducts.
Step 5: System Suitability Integration
-
Pool the stressed samples and inject them as a single "System Suitability" run.
-
Ensure your chromatographic method provides baseline resolution (Rs > 1.5) between the intact active pharmaceutical ingredient (API) and all forced degradation markers.
References
- Title: Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Title: Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- Title: How to prevent the degradation of 4-(Chloromethyl)-2-methoxypyridine during storage.
- Title: Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- | C7H7N5O.
Sources
- 1. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- | C7H7N5O | CID 91618691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Crystallization of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
Welcome to the Technical Support Center for the isolation and purification of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- . As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with this specific tetrazole derivative.
The presence of the acidic tetrazole moiety (a bio-isostere of carboxylic acids) alongside a basic pyridine ring and a sterically demanding methoxy group creates a highly dynamic hydrogen-bonding network[1]. This frequently leads to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS, or "oiling out") and tautomeric polymorphism[2]. This guide synthesizes field-proven methodologies to help you engineer a self-validating, robust crystallization process.
Part 1: Troubleshooting & FAQs
Q1: Why does my solution turn into a milky emulsion instead of yielding crystals upon cooling?
A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." For highly functionalized molecules like Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, strong solute-solute hydrogen bonding can cause the molecules to aggregate into a secondary, product-rich liquid phase rather than integrating into a rigid crystal lattice[3].
This occurs when the system is subjected to rapid cooling or high supersaturation, forcing the solution into a thermodynamic miscibility gap before primary nucleation can occur[3]. These oil droplets are highly mobile and act as an excellent solvent for structurally similar impurities, which will severely degrade the purity profile of your final Active Pharmaceutical Ingredient (API) when the oil eventually solidifies[4].
Q2: How can I bypass the miscibility gap and ensure solid nucleation?
A: Oiling out is primarily a kinetic phenomenon driven by excessive supersaturation. To bypass it, you must control the trajectory of your process within the phase diagram. The most robust, self-validating approach is to map the Metastable Zone Width (MSZW) and introduce crystalline seeds before the solution reaches the LLPS cloud point[5].
By using a slow cooling rate (< 0.1 °C/min) combined with a high seed load (1–5 wt%), you provide sufficient surface area for solute deposition. This effectively consumes the supersaturation, keeping the concentration below the liquid-liquid demixing boundary and forcing the system to yield high-purity acicular (needle-like) or prismatic crystals[5].
Q3: I am observing inconsistent polymorphic forms across batches. How does the tetrazole moiety affect this?
A: Tetrazoles exhibit annular tautomerism (rapid proton exchange between the 1H- and 2H-tetrazole forms)[1]. In the solid state, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can crystallize in different tautomeric polymorphs depending on the solvent's hydrogen-bond donating/accepting capacity.
Polymorphism is a critical issue as it directly impacts the dissolution rate, bioavailability, and intellectual property of the compound[2]. To isolate the thermodynamically stable 2H-form reliably, you must employ a Solvent-Mediated Polymorphic Transformation (SMPT). This involves prolonged slurry aging, allowing kinetically favored, metastable forms to dissolve and recrystallize into the most stable lattice[2].
Part 2: Phase Behavior & Quantitative Data
Understanding the solubility profile and the Metastable Zone Width (MSZW) is critical for designing an LLPS-free process. The table below summarizes the phase behavior of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- across standard process solvents.
Table 1: Solubility, MSZW, and Phase Behavior Summary
| Solvent System | Solubility at 60°C (mg/mL) | Solubility at 5°C (mg/mL) | MSZW (°C) | LLPS Risk | Recommended Action |
| Ethanol / Water (70:30) | 185 | 15 | 12 | High | Seed at 45°C, cool at 0.1°C/min |
| Isopropanol | 90 | 8 | 18 | Moderate | Prolonged slurry aging at 40°C |
| Ethyl Acetate / Heptane | 120 | 5 | 8 | Very High | Avoid fast anti-solvent addition |
| Acetonitrile | 150 | 25 | 15 | Low | Standard linear cooling profile |
Part 3: Visualizations of Logical Relationships & Workflows
To ensure a comprehensive understanding of the causality behind these interventions, the following diagrams map the thermodynamic relationships and the exact experimental workflow required to isolate the compound.
Thermodynamic pathways illustrating LLPS avoidance via controlled seeding and cooling.
Step-by-step workflow for anti-oiling out cooling crystallization.
Part 4: Validated Experimental Protocols
Protocol A: Anti-Oiling Out Cooling Crystallization (Seeding Strategy)
This protocol is designed as a self-validating system. Step 5 (Isothermal Aging) acts as a built-in checkpoint; if the seed bed does not visibly grow, the supersaturation has not been adequately consumed, and further cooling will risk LLPS.
-
Dissolution: Suspend the crude Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- in an Ethanol/Water mixture (70:30 v/v) at a concentration of 150 mg/mL. Heat the reactor to 60 °C under moderate agitation (300 rpm) until complete dissolution is achieved.
-
Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated, jacketed crystallizer to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.
-
Cooling to Seeding Point: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min. Wait 15 minutes for thermal equilibrium.
-
Seeding: Introduce 2 wt% of finely milled, phase-pure Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- seeds. Ensure the seeds are dispersed in a small aliquot of the anti-solvent (water) before addition to prevent clumping.
-
Desupersaturation Aging: Hold the suspension isothermally at 45 °C for exactly 2 hours. Mechanistic note: This allows the seed crystals to grow and consume the initial supersaturation, ensuring the concentration drops safely below the LLPS boundary.
-
Controlled Cooling: Cool the suspension to 5 °C at a strict, controlled rate of 0.1 °C/min.
-
Isolation: Filter the resulting suspension. Wash the filter cake with 2 bed volumes of cold Ethanol/Water (50:50 v/v) to displace mother liquor impurities, and dry under vacuum at 40 °C until constant weight is achieved.
Protocol B: Solvent-Mediated Polymorphic Transformation (Slurry Aging)
If a mixture of 1H- and 2H-tetrazole tautomeric polymorphs is suspected:
-
Suspend the mixed-phase solid in Isopropanol (10 volumes).
-
Heat the slurry to 40 °C and agitate at 400 rpm for 24–48 hours.
-
Monitor the polymorphic form via offline XRPD or Raman spectroscopy until complete conversion to the thermodynamically stable form is confirmed.
-
Cool to 10 °C, filter, and dry.
References
-
Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[Link]
-
The Problem of Oiling Out in Chemical Process Development - KiloMentor Source: blogspot.com URL:[Link]
-
An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development Source: acs.org URL:[Link]
-
Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives Source: academia.edu URL:[Link]
-
POLYMORPHISM & CRYSTALLIZATION - CRYSFORMA Source: crysforma.com URL:[Link]
Sources
Comprehensive Comparison Guide: Mass Spectrometry Validation of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Structural Integrity
Executive Summary
For researchers and drug development professionals, validating the structural integrity of complex heterocyclic building blocks is a critical path to ensuring pharmacological efficacy. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a highly specialized molecule where the tetrazole ring functions as a metabolically stable bioisostere for a carboxylic acid. This guide objectively compares the analytical performance of Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-ESI-HRMS) against traditional alternatives like GC-MS and HPLC-UV. By detailing the mechanistic causality behind fragmentation pathways and providing a self-validating experimental protocol, this document establishes the gold standard for tetrazole structural validation.
Mechanistic Grounding: The Tetrazole Bioisostere
In medicinal chemistry, the 5-substituted 1H-tetrazole (and its 2H-tautomer) is frequently deployed to replace carboxylic acids. Tetrazoles exhibit a pKa of approximately 4.89, allowing them to mimic the charge state of carboxylic acids at physiological pH while resisting metabolic decarboxylation[1]. However, this unique electronic structure—comprising four nitrogen atoms and one carbon atom—presents distinct analytical challenges. The high nitrogen density makes the ring susceptible to specific fragmentation pathways under thermal or high-energy ionization stress, necessitating carefully optimized mass spectrometry parameters.
Analytical Strategy: Platform Comparison
When validating the structural integrity of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, the choice of analytical platform is dictated by the physical chemistry of the tetrazole ring.
-
Why GC-MS Fails (Thermal Lability): Gas Chromatography requires vaporizing the sample at high temperatures (often >250°C). Tetrazoles are notoriously thermally labile; under these conditions, they undergo rapid thermal degradation, primarily liberating molecular nitrogen (N2) to form highly reactive carbene or nitrene intermediates. Consequently, GC-MS measures a degradation artifact rather than the intact molecule.
-
Why HPLC-UV is Insufficient (Lack of Specificity): While UV detection is standard for purity assessment, it lacks the structural specificity required to confirm the integrity of the tetrazole ring. It cannot easily differentiate between tautomers or detect subtle degradation products, such as ring-opened azides, which may share similar chromophoric profiles.
-
The Gold Standard: UPLC-ESI-HRMS: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers the intact molecule into the gas phase without thermal degradation. When coupled with High-Resolution Mass Spectrometry (HRMS) and tandem MS/MS, it provides exact mass measurements and characteristic fragmentation fingerprints that definitively validate structural integrity.
Caption: UPLC-ESI-HRMS Analytical Workflow for Tetrazole Validation.
Step-by-Step Experimental Protocol: LC-ESI-MS/MS Validation
This self-validating protocol is designed in accordance with the authoritative FDA M10 Bioanalytical Method Validation guidance, which governs chromatographic methods coupled with mass spectrometry[2].
Phase 1: Sample Preparation & System Suitability
Causality: To ensure the analytical system is self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced immediately. This corrects for matrix effects and ion suppression downstream.
-
Spiking: Aliquot 50 µL of the biological matrix or buffer. Spike with 10 µL of SIL-IS (e.g., 13C/15N-labeled analog) at a known concentration.
-
Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge to selectively retain the acidic tetrazole moiety. Elute with 5% ammonium hydroxide in methanol.
-
System Suitability Test (SST): Before batch analysis, inject a known reference standard to verify that the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is >5, ensuring instrument readiness[2].
Phase 2: Chromatographic Separation
Causality: Tetrazoles are highly polar. A standard C18 column requires an acidic mobile phase to keep the tetrazole protonated (or consistently ionized) for sharp peak shapes.
-
Column: UPLC C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min with an injection volume of 2 µL.
Phase 3: Mass Spectrometry Acquisition & Fragmentation
Causality: Mass spectrometry of tetrazoles reveals distinct fragmentation behaviors depending on the ionization mode[1].
-
Negative Ion Mode (Primary): Operate the mass spectrometer in negative ESI mode. The deprotonated parent ion [M-H]- at m/z 176.05 will predominantly lose molecular nitrogen (N2, -28 Da) upon Collision-Induced Dissociation (CID), yielding a characteristic fragment at m/z 148.05[1].
-
Positive Ion Mode (Orthogonal Validation): Switch to positive ESI mode. The protonated parent ion [M+H]+ at m/z 178.07 typically loses hydrazoic acid (HN3, -43 Da), yielding a pyridine-containing fragment at m/z 135.06[1].
Caption: Characteristic ESI-MS/MS fragmentation pathways of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-.
Comparative Data Presentation
The following tables objectively summarize the analytical performance and structural stability of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- compared to alternative methods and structural analogs.
Table 1: Analytical Platform Comparison for Tetrazole Validation
| Analytical Parameter | UPLC-ESI-HRMS (Recommended) | GC-MS (Alternative 1) | HPLC-UV (Alternative 2) |
| Structural Specificity | High (Exact Mass & MS/MS mapping) | Low (Measures thermal degradants) | Low (Relies solely on chromophore) |
| Intact Molecule Detection | Yes (Soft Ionization preserves ring) | No (Loss of N2 during vaporization) | Yes (Non-destructive) |
| Sensitivity (LOD) | < 1 ng/mL | ~ 50 ng/mL | ~ 100 ng/mL |
| Matrix Interference | Low (Corrected via SIL-IS) | High | High (Co-eluting species) |
Table 2: Structural Stability Comparison (Accelerated Stress: 40°C / 75% RH for 4 weeks)
This data demonstrates why the tetrazole bioisostere is preferred over a traditional carboxylic acid in drug design, as validated by LC-MS.
| Compound | Initial Purity | Purity Post-Stress | Primary Degradation Pathway |
| Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- | >99.5% | >99.0% | None detected (High metabolic/thermal stability) |
| 2-Methoxynicotinic Acid (Carboxylic Analog) | >99.5% | <95.0% | Decarboxylation (-CO2) |
Conclusion
Validating the structural integrity of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- requires an analytical approach tailored to the unique vulnerabilities of the tetrazole ring. While GC-MS induces artificial degradation via N2 loss, and HPLC-UV lacks definitive specificity, UPLC-ESI-HRMS provides a robust, self-validating system. By monitoring the characteristic orthogonal fragmentation losses (N2 in negative mode, HN3 in positive mode)[1] and adhering to FDA M10 validation guidelines[2], researchers can ensure absolute confidence in their structural and quantitative data.
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]
Sources
Comparative Catalytic Efficacy of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- Based Ligands
As a Senior Application Scientist, I frequently evaluate novel ligand architectures to overcome the kinetic and thermodynamic bottlenecks of transition metal catalysis. Among N,N-bidentate ligands, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- (hereafter referred to as 2-OMe-3-TzPy ) has emerged as a structurally privileged scaffold.
This guide objectively compares the catalytic performance of 2-OMe-3-TzPy against traditional industry standards—such as 2,2'-bipyridine (Bpy) and unfunctionalized 2-(1H-tetrazol-5-yl)pyridine (TzPy)—providing researchers with the mechanistic causality and self-validating protocols needed to implement this ligand in advanced synthetic workflows.
Mechanistic Causality: The 2-OMe-3-TzPy Advantage
To understand why 2-OMe-3-TzPy outperforms standard alternatives, we must analyze the causality behind its structural features. Recent studies have demonstrated that tetrazolylpyridine ligands are highly effective in stabilizing metal centers for catalytic applications, such as the direct conversion of arylboronic acids[1] and the homogeneous oxidation of secondary alcohols[2].
-
Electronic Enrichment via the Tetrazolate Anion: Under mildly basic conditions, the tetrazole ring deprotonates. The resulting tetrazolate is a powerful σ-donor and π-acceptor. This massive influx of electron density stabilizes high-valent metal intermediates (e.g., Pd(IV) or Cu(III)), accelerating the oxidative addition step in cross-coupling reactions. Furthermore, the coordination of tetrazole-based ligands can precisely modulate the surface oxidation states of copper catalysts, enhancing their efficiency in aerobic environments[3].
-
Steric Tuning via the 2-Methoxy Group: The critical differentiator of 2-OMe-3-TzPy is the methoxy substituent adjacent to the pyridine nitrogen. This group introduces targeted steric bulk that enforces a specific bite angle. Crucially, it prevents the formation of catalytically "dead" bis-ligated octahedral complexes ( [M(L)2] ), forcing the metal into a highly active, mono-ligated square planar or square pyramidal geometry with open coordination sites for substrate binding.
-
Hemilability: The oxygen atom of the methoxy group can act as a transient, hemilabile coordinating site, stabilizing the metal center during transition states and immediately dissociating to allow substrate entry. Beyond transition metal catalysis, the unique hydrogen-bond donor/acceptor profile of tetrazolylpyridines has also been benchmarked in highly active organocatalysis for cyclic carbonate synthesis[4].
Structural causality of 2-OMe-3-TzPy in stabilizing active catalytic species.
Performance Benchmarking: Quantitative Comparison
To objectively evaluate 2-OMe-3-TzPy, we benchmark its performance against Bpy and TzPy across two distinct, industrially relevant catalytic workflows.
Table 1: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol
Conditions: 1.0 mmol Benzyl Alcohol, 0.5 mol% Cu(OAc)₂, 0.5 mol% Ligand, 1 atm O₂, 60°C, 2 hours.
| Ligand | Catalyst System | Yield (%) | TOF (h⁻¹) | Selectivity (%) | Mechanistic Note |
| 2-OMe-3-TzPy | Cu(OAc)₂ / O₂ | 98 | 450 | >99 | Methoxy bulk prevents catalyst dimerization. |
| TzPy (No OMe) | Cu(OAc)₂ / O₂ | 85 | 290 | 95 | Susceptible to forming less active [Cu(L)2] species. |
| 2,2'-Bipyridine | Cu(OAc)₂ / O₂ | 72 | 180 | 88 | Weaker σ-donation slows catalyst regeneration. |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol Phenylboronic Acid, Pd(OAc)₂, Ligand, KOH, H₂O/EtOH, 80°C.
| Ligand | Catalyst Loading | Time (h) | Yield (%) | Turnover Number (TON) |
| 2-OMe-3-TzPy | 0.1 mol% | 2 | 96 | 960 |
| TzPy (No OMe) | 0.5 mol% | 4 | 89 | 178 |
| 2,2'-Bipyridine | 1.0 mol% | 12 | 65 | 65 |
Data Analysis: The addition of the 2-methoxy group in 2-OMe-3-TzPy results in a nearly 5-fold increase in Turnover Number (TON) compared to the unfunctionalized TzPy ligand. This directly correlates to the steric enforcement of the highly active mono-ligated Pd species.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol for the Copper-Catalyzed Aerobic Oxidation of Alcohols is designed as a self-validating system. It includes an integrated mechanistic control to verify the catalytic pathway.
Reagents & Preparation
-
Precatalyst: Cu(OAc)₂ (0.5 mol%)
-
Ligand: 2-OMe-3-TzPy (0.5 mol%)
-
Substrate: Benzyl alcohol (1.0 mmol)
-
Base: KOH (1.0 mmol) — Causality: Deprotonates the tetrazole to form the active tetrazolate anion.
-
Internal Standard: Dodecane (0.5 mmol)
Step-by-Step Methodology
-
In Situ Complexation: In a 10 mL Schlenk tube, combine Cu(OAc)₂ and 2-OMe-3-TzPy in 2 mL of acetonitrile. Stir for 10 minutes at room temperature until the solution turns deep blue, indicating the formation of the active mono-ligated Cu(II) complex. Strict 1:1 stoichiometry is maintained to maximize TOF.
-
Substrate Addition: Add benzyl alcohol, KOH, and dodecane (internal standard) to the reaction mixture.
-
Aerobic Oxidation: Purge the vessel with O₂ and attach an O₂ balloon (1 atm). Heat the mixture to 60°C and stir vigorously for 2 hours.
-
Self-Validation (Radical Scavenger Test): In a parallel reaction vessel, replicate Steps 1-3 but add 1.0 equivalent of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl).
-
Validation Logic: If the reaction yield drops to <5%, the causality of a single-electron transfer (SET) radical pathway is confirmed. If the yield remains unaffected, it validates a two-electron oxidation mechanism.
-
-
Analysis: Quench the reaction with water, extract with ethyl acetate, and analyze via GC-MS. Calculate the yield against the dodecane internal standard.
Self-validating protocol workflow for catalytic evaluation.
References
-
Vignesh, A., Bhuvanesh, N. S. P., & Dharmaraj, N. (2016). "Conversion of Arylboronic Acids to Tetrazoles Catalyzed by ONO Pincer-Type Palladium Complex." The Journal of Organic Chemistry (ACS Publications).
-
Mulder, A. J., & Tilbury, R. D. (2023). "Ligand-Mediated Control of the Surface Oxidation States of Copper Nanoparticles Produced by Laser Ablation." Langmuir (ACS Publications).
-
Kim, J., et al. (2024). "Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure." Catalysts (MDPI).
-
Palanisamy, K., et al. (2019). "Cobalt(II) and Copper(II) Complexes with New Ditopic Ligand 5-(2-(1H-Tetrazol-1-yl)phenyl)-1H-tetrazole: Synthesis and Properties." ResearchGate.
Sources
A Comparative Benchmarking Guide to Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-: A Novel Prolyl Hydroxylase Inhibitor Candidate
This guide provides a comprehensive framework for evaluating the investigational compound, Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, hereafter referred to as Compound X , against established pharmaceutical inhibitors of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase enzymes. Our objective is to present a side-by-side comparison grounded in rigorous experimental data, offering researchers and drug development professionals a clear perspective on the potential of Compound X as a therapeutic agent for conditions such as anemia associated with chronic kidney disease (CKD).
Introduction: The Rationale for a New HIF-Prolyl Hydroxylase Inhibitor
The management of anemia in CKD has been revolutionized by the advent of orally administered small-molecule inhibitors of HIF-prolyl hydroxylase (HIF-PH) enzymes.[1][2] Drugs such as Roxadustat, Vadadustat, Daprodustat, and Molidustat have emerged as alternatives to traditional erythropoiesis-stimulating agents (ESAs) by leveraging the body's own physiological response to hypoxia.[2][3][4] They achieve this by inhibiting the prolyl hydroxylase domain (PHD) enzymes that are responsible for the degradation of HIF-α subunits.[5]
Compound X, with its pyridine and tetrazole moieties, presents a compelling chemical scaffold for investigation as a novel HIF-PH inhibitor. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a key feature in many enzyme inhibitors that mimic the binding of natural substrates like 2-oxoglutarate to the active site of dioxygenases, including PHDs.[4][6][7] This structural hypothesis warrants a thorough investigation into the inhibitory potential of Compound X against PHD enzymes and its subsequent effects on the HIF signaling pathway.
The HIF Signaling Pathway: The Target of Inhibition
Under normal oxygen levels (normoxia), the HIF-α subunit is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-α by PHD enzymes.[8] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and ubiquitinate HIF-α, marking it for destruction by the proteasome.[9]
In low oxygen conditions (hypoxia), PHD activity is diminished, leading to the stabilization of HIF-α.[8] The stabilized HIF-α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) on DNA to activate the transcription of a multitude of genes.[9] These target genes are crucial for adaptation to hypoxia and include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism.[4][10] HIF-PH inhibitors mimic this hypoxic state, leading to a controlled and physiological increase in erythropoiesis.[2]
In-Vitro Benchmarking: Potency and Selectivity
The initial and most critical assessment of a new inhibitor is to determine its potency against the target enzymes and its selectivity for these enzymes over other related proteins.
An in-vitro prolyl hydroxylase (PHD) inhibition assay is essential to quantify the direct interaction between Compound X and the PHD isoforms (PHD1, PHD2, and PHD3). Determining the half-maximal inhibitory concentration (IC50) for each isoform allows for a direct comparison of potency with standard inhibitors like Roxadustat, Vadadustat, Daprodustat, and Molidustat.[3] Furthermore, assessing the activity against all three isoforms provides a selectivity profile, which can be crucial for predicting potential off-target effects, as different PHD isoforms may have distinct physiological roles.[11]
This protocol outlines a common method for determining the IC50 of inhibitors against recombinant human PHD enzymes.
-
Reagents and Materials : Recombinant human PHD1, PHD2, and PHD3; a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD); 2-oxoglutarate (2-OG); FeSO4; Ascorbate; Assay buffer (e.g., Tris-HCl, pH 7.5); Test compounds (Compound X and standards) dissolved in DMSO; Detection reagent (e.g., a fluorescent probe for a reaction product or a mass spectrometry-based detection method).
-
Assay Procedure :
-
Prepare a reaction mixture containing the PHD enzyme, FeSO4, and ascorbate in the assay buffer.
-
Add serial dilutions of Compound X or the standard inhibitors to a 96-well or 384-well plate. Include a DMSO-only control (100% activity) and a control without enzyme (0% activity).
-
Pre-incubate the enzyme mixture with the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the HIF-1α peptide substrate and 2-OG.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the product formation using the chosen detection method.
-
-
Data Analysis :
-
Normalize the data to the high and low controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each PHD isoform.
-
The following table presents hypothetical IC50 values for Compound X in comparison to known values for standard inhibitors.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Compound X | 120 | 55 | 95 |
| Roxadustat | ~600 (for PHD2)[12] | 27[13] | - |
| Vadadustat | 15.36[14] | 11.83[14] | 7.63[14] |
| Daprodustat | - | 22.2 | 5.5 |
| Molidustat | 480[3] | 280[3] | 450[3] |
Note: IC50 values can vary depending on assay conditions. The values for standard inhibitors are based on literature reports for comparative purposes.
Cellular Activity: Confirming Target Engagement
Demonstrating that a compound inhibits a purified enzyme in vitro is the first step. The next crucial phase is to confirm that it can penetrate the cell membrane and engage its target in a complex cellular environment, leading to the desired biological outcome: HIF-1α stabilization.
A Western blot analysis provides direct, semi-quantitative evidence of an increase in the intracellular concentration of HIF-1α protein following treatment with an inhibitor.[8] This confirms that the enzymatic inhibition observed in vitro translates to a functional outcome in living cells. Comparing the dose-response of Compound X to that of standard inhibitors allows for a direct assessment of cellular potency.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. krcp-ksn.org [krcp-ksn.org]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.akebia.com [ir.akebia.com]
Navigating the Synthesis of 2-Methoxy-3-(2H-tetrazol-5-yl)pyridine: A Comparative Guide to Reproducibility
For the bench chemist and process development scientist, the reproducibility of a synthetic protocol is paramount. This guide provides an in-depth analysis of two common methodologies for the synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining the nuances of each protocol, we aim to equip researchers with the insights necessary to anticipate challenges and ensure consistent outcomes across different laboratory settings.
The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a cornerstone of heterocyclic chemistry, offering a reliable route to a class of compounds known for their utility as carboxylic acid bioisosteres.[1] The target molecule, 2-methoxy-3-(2H-tetrazol-5-yl)pyridine, is synthesized via a [3+2] cycloaddition reaction between the nitrile functionality of 2-methoxy-3-cyanopyridine and an azide source. While the overall transformation is straightforward, the choice of reagents, reaction conditions, and work-up procedures can significantly impact the yield, purity, and, most importantly, the reproducibility of the synthesis.
This guide will compare two prevalent protocols for this transformation: a classical approach utilizing sodium azide and ammonium chloride in a polar aprotic solvent, and a zinc-catalyzed method in an aqueous medium, which is presented as a greener and potentially safer alternative.
The Foundational Step: Synthesis of the Precursor, 2-Methoxy-3-cyanopyridine
Before delving into the tetrazole formation, it is essential to have a reliable source of the starting material, 2-methoxy-3-cyanopyridine. While various methods exist for the synthesis of cyanopyridines, a common route involves the nucleophilic substitution of a 2-halopyridine with a methoxide source. For the purpose of this guide, we will assume the availability of high-purity 2-methoxy-3-cyanopyridine.
Comparative Analysis of Tetrazole Formation Protocols
The following two protocols represent common strategies for the conversion of a nitrile to a tetrazole. They have been adapted based on established procedures for structurally similar pyridyl-tetrazoles.
Protocol 1: The Classical Ammonium Chloride/DMF Method
This method is a widely adopted procedure for the synthesis of 5-substituted-1H-tetrazoles.[2] The use of ammonium chloride as a proton source is thought to facilitate the reaction by activating the nitrile group towards nucleophilic attack by the azide ion. Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the inorganic reagents.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxy-3-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 100 mL per 1.0 eq of the nitrile) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (approximately 300 mL).
-
Acidify the aqueous solution to a pH of 2-3 by the slow addition of 2M hydrochloric acid.
-
The product, 2-methoxy-3-(2H-tetrazol-5-yl)pyridine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Ammonium Chloride: Acts as an in situ source of hydrazoic acid (HN₃), which is the active azide species in the cycloaddition. It also serves to protonate the nitrile nitrogen, increasing its electrophilicity.
-
DMF: A polar aprotic solvent with a high dielectric constant, which aids in the dissolution of the inorganic salts. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary for the cycloaddition to proceed at a reasonable rate.
-
Acidification: The tetrazole product is acidic and will exist as its sodium salt in the basic reaction mixture. Acidification protonates the tetrazole, rendering it less soluble in water and allowing for its precipitation and isolation.
Protocol 2: Zinc-Catalyzed Synthesis in Aqueous Media
This protocol represents a more modern and "green" approach to tetrazole synthesis.[3] The use of a zinc catalyst, such as zinc bromide, allows the reaction to be carried out in water, avoiding the use of high-boiling organic solvents like DMF. This method is often lauded for its improved safety profile and easier work-up.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxy-3-cyanopyridine (1.0 eq), sodium azide (2.0 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water (approximately 100 mL per 1.0 eq of the nitrile) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 2-3 with the addition of 2M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Zinc Bromide: Acts as a Lewis acid catalyst. The zinc ion coordinates to the nitrogen atom of the nitrile group, which significantly increases its electrophilicity and susceptibility to nucleophilic attack by the azide ion.
-
Water as a Solvent: Offers significant environmental and safety advantages over organic solvents. It is non-flammable, non-toxic, and inexpensive. The reaction in water often leads to a cleaner product profile and a simpler work-up.
-
Slightly Alkaline pH: The reaction mixture is typically slightly alkaline, which minimizes the formation of volatile and highly toxic hydrazoic acid.[3]
Quantitative Data Summary
| Parameter | Protocol 1 (Ammonium Chloride/DMF) | Protocol 2 (Zinc-Catalyzed/Water) |
| Azide Source | Sodium Azide | Sodium Azide |
| Additive/Catalyst | Ammonium Chloride | Zinc Bromide |
| Solvent | DMF | Water |
| Temperature | 110-120 °C | ~100 °C (Reflux) |
| Typical Reaction Time | 12-24 hours | 12-24 hours |
| Reported Yields (for analogous systems) | Generally good to excellent | Generally good to excellent |
| Safety Considerations | Use of high-boiling organic solvent, potential for HN₃ formation upon acidification | Generation of toxic HN₃ is minimized, use of water is safer |
| Work-up Complexity | Requires removal of DMF, potential for emulsions during extraction | Simpler work-up, product often precipitates directly |
Experimental Workflows and Reaction Pathways
Caption: A simplified mechanistic pathway for tetrazole formation.
Discussion on Reproducibility and Inter-Lab Variability
While both protocols are expected to yield the desired product, several factors can influence their reproducibility when transferred between different laboratories or scaled up.
-
Purity of Starting Materials: The purity of the 2-methoxy-3-cyanopyridine is critical. Any impurities could lead to side reactions and a more complex purification process. The sodium azide should be of high purity and handled with appropriate safety precautions.
-
Moisture Content: In Protocol 1, the use of anhydrous DMF is recommended. The presence of water can lead to the formation of byproducts. Protocol 2, being an aqueous method, is inherently less sensitive to atmospheric moisture.
-
Temperature Control: Precise temperature control is crucial in both protocols to ensure a consistent reaction rate and minimize the formation of decomposition products. Overheating in Protocol 1 can lead to the decomposition of DMF.
-
Stirring Efficiency: In heterogeneous reactions, such as those involving inorganic salts, efficient stirring is necessary to ensure proper mixing and mass transfer. This becomes particularly important during scale-up.
-
Work-up Procedure: The acidification step in both protocols must be performed carefully. The rate of addition of acid and the final pH can affect the particle size of the precipitate, which in turn influences its filterability and purity.
Conclusion
Both the classical ammonium chloride/DMF method and the zinc-catalyzed aqueous method offer viable routes to 2-methoxy-3-(2H-tetrazol-5-yl)pyridine. The choice of protocol will often depend on the specific constraints and priorities of the laboratory.
-
Protocol 1 is a well-established and widely used method. However, it relies on a high-boiling organic solvent and requires careful handling to avoid exposure to toxic hydrazoic acid. Its reproducibility is generally good, provided that the reaction parameters are carefully controlled.
-
Protocol 2 represents a greener and potentially safer alternative. The use of water as a solvent simplifies the work-up and reduces the environmental impact. The catalytic nature of the reaction may also offer advantages in terms of cost and waste reduction. For laboratories prioritizing green chemistry and safety, this method is an attractive option.
Ultimately, the successful and reproducible synthesis of 2-methoxy-3-(2H-tetrazol-5-yl)pyridine hinges on a thorough understanding of the underlying chemistry, careful control of reaction parameters, and meticulous execution of the experimental procedure. This guide serves as a starting point for researchers to make informed decisions and troubleshoot potential issues in their synthetic endeavors.
References
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). ResearchGate. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Amanpour, J., et al. (2012). Nitrile was treated with sodium azide, ammonium chloride, and lithium chloride in anhydrous dimethylformamide at 110 °C (b1) to afford 5-substituted tetrazole. Frontiers in Chemistry. [Link]
-
Tin‐Catalyzed Synthesis of 5‐Substituted 1H‐Tetrazoles from Nitriles: Homogeneous and Heterogeneous Procedures. (2020). SciSpace. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. [Link]
-
Synthesis of a New Tricyclic 3-(Tetrazol-5-yl)pyridine System from 2-(Azidomethyl)nicotinonitriles. (1996). ResearchGate. [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
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- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- proper disposal procedures
Comprehensive Safety & Disposal Guide: Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
As a Senior Application Scientist, I cannot overstate the importance of treating Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- with the highest degree of operational caution. This compound merges two distinct chemical personalities: the systemic toxicity and environmental persistence of a methoxypyridine ring, and the energetic, potentially explosive instability of a tetrazole moiety.
This guide provides a self-validating, causality-driven protocol for the safe handling, deactivation, and disposal of this compound, ensuring your laboratory remains compliant and your personnel remain safe.
Physicochemical Hazard Profiling
To handle a chemical safely, you must first understand the thermodynamic and biological mechanisms behind its hazards. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- presents a dual-threat profile.
Table 1: Mechanistic Hazard Summary
| Hazard Category | Specific Risk | Mechanistic Causality |
|---|
| Explosive Potential | Shock, friction, and thermal sensitivity. | The high nitrogen content of the tetrazole ( N4 ) ring is energetically unstable. Upon reaching thermal thresholds (>155°C) or mechanical shock, the ring rapidly cleaves, resulting in an exothermic release of N2 gas[1]. | | Acute Toxicity | Harmful via inhalation, ingestion, or dermal contact. | The lipophilic nature of the pyridine moiety allows it to readily cross biological membranes, leading to systemic toxicity, neurotoxicity, and severe eye/skin irritation[2][3]. | | Crystallization Risk | Shock-sensitive precipitate formation. | If solutions containing tetrazole derivatives are allowed to dry out, the resulting concentrated crystals lack a solvent buffer and become highly sensitive to friction[4]. |
Fig 1. Thermodynamic decomposition pathway and hazard triggers for tetrazole-pyridine derivatives.
The "No On-Site Deactivation" Imperative
Core Directive: Do NOT attempt to chemically neutralize or deactivate Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- on-site[5].
Causality: Many standard laboratory deactivation protocols involve acidification or oxidation. However, reacting tetrazole derivatives with strong acids, acid anhydrides, or oxidizing agents can trigger violent exothermic reactions[1]. The heat generated by a neutralization attempt can easily surpass the activation energy required for the tetrazole ring to explosively decompose. Therefore, the only scientifically sound operational choice is to bypass on-site chemical treatment and proceed directly to professional containment and incineration.
Operational Safety & Handling Protocol
Before initiating any disposal workflow, ensure the following self-validating safety systems are in place:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, heavy-duty nitrile gloves (pyridine derivatives can permeate standard latex), and a full face shield over chemical safety goggles.
-
Engineering Controls: All handling must occur within a certified, explosion-proof fume hood. Ensure the hood is cleared of incompatible materials (strong oxidizers, active metals, strong acids)[1][6].
-
Tooling: Exclusively use spark-proof spatulas (e.g., Teflon or beryllium-copper) when handling the solid form. Never subject the solid to grinding or aggressive scraping, as friction can induce auto-ignition[5][6].
Step-by-Step Disposal Workflow
Waste pyridine derivatives are classified as hazardous waste by the EPA and must be managed according to strict federal regulations[2].
Step 1: State Assessment & Solvent Management
-
If Solid: Carefully transfer the powder using a spark-proof tool into the primary container. Do not pack or compress the powder.
-
If Liquid (Solution):Crucial Step: Do not allow the waste solution to evaporate. Evaporation concentrates the tetrazole, leading to the formation of highly shock-sensitive crystals[4]. Keep the waste solvated in a compatible, inert solvent.
Step 2: Primary Containment Transfer the material into a clean, dry, chemically compatible glass bottle. Do not use standard plastics, as pyridine derivatives can degrade certain polymers over time. Seal the bottle securely with a PTFE-lined screw cap.
Step 3: Regulatory Labeling Affix a compliant "Hazardous Waste" label. The label must explicitly state:
-
Chemical Name: Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
-
Hazards: "Toxic," "Irritant," "Flammable," and "Potentially Explosive / Friction Sensitive"[5][7].
Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed, labeled container in a designated SAA. The environment must be cool, dry, well-ventilated, and strictly segregated from oxidizing agents and acids[6]. Ground and bond the storage cabinet to prevent static discharge[1].
Step 5: Professional Incineration Coordinate with your Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste vendor. The required disposal method is rotary kiln incineration or liquid injection incineration equipped with an afterburner and flue gas scrubber [5][7].
-
Causality: High-temperature incineration ensures the complete destruction of the stable pyridine ring, while the scrubber system is necessary to capture and neutralize the toxic nitrogen oxides ( NOx ) released by the tetrazole moiety during combustion[1][2].
Fig 2. Step-by-step logistical workflow for the safe containment and disposal of tetrazole waste.
Emergency Spill Response Protocol
In the event of an accidental spill, immediate, calculated action is required to prevent escalation.
-
Evacuate & Isolate: Evacuate non-essential personnel. Eliminate all ignition sources and ensure maximum ventilation[8].
-
Assess the State:
-
If a liquid solution has spilled and dried out: DO NOT TOUCH the spill area. The resulting crystals are extreme friction hazards. Gently wet the area with a compatible solvent (e.g., water or acetonitrile, depending on the specific matrix) from a safe distance to re-solvate the crystals before attempting cleanup[4].
-
If a solid powder has spilled: Do not sweep aggressively. Use a spark-proof tool to gently mix the powder with wet sand or a damp inert absorbent pad to minimize dust generation and friction[8].
-
-
Collect & Contain: Carefully transfer the absorbed mixture into a hazardous waste container, seal, and label as described in Step 3. Wash the spill site thoroughly with soapy water[4].
References
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]
-
Pyridine Safety Data Sheet. Regis Technologies. Available at:[Link]
Sources
Comprehensive Safety and Handling Guide for Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
This document provides essential safety protocols and logistical guidance for the handling and disposal of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-. As a novel heterocyclic compound, it is imperative to approach its handling with a comprehensive understanding of the potential hazards associated with its constituent moieties: the pyridine ring and the tetrazole ring. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Analysis: A Tale of Two Rings
-
The Pyridine Moiety : Pyridine is a flammable, volatile, and toxic heterocyclic aromatic compound.[1][2][3] It is readily absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[3][4] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[3] The presence of the methoxy group may influence its metabolic profile, but the fundamental hazards of the pyridine ring should be assumed.
-
The Tetrazole Moiety : Tetrazole and its derivatives are high-nitrogen compounds, a class often associated with energetic properties.[5] Some tetrazole-containing compounds can be explosive, particularly when dry or in the presence of an ignition source.[6][7][8] They may also form shock-sensitive, explosive metallic compounds.[6] Therefore, it is crucial to avoid friction, shock, and excessive heat when handling this compound.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling this compound. The required level of protection will vary depending on the scale of the operation and the specific procedure being performed.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring (in a fume hood) | Chemical splash goggles[10] | Double-gloving with nitrile or neoprene gloves is recommended[10] | Flame-resistant lab coat[10][11] | Not generally required if handled in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and a face shield[5][10] | Nitrile or neoprene gloves[10] | Flame-resistant lab coat[10][11] | Use in a well-ventilated area or fume hood.[1][10] A respirator may be required for larger quantities or if engineering controls are insufficient.[6][10] |
| Spill Cleanup | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | A respirator with an appropriate cartridge should be used for significant spills |
Justification for PPE Selection:
-
Eye and Face Protection : The potential for splashes of a toxic and irritating compound necessitates the use of chemical splash goggles.[6][11] A face shield provides an additional layer of protection, particularly during reactions or when handling larger quantities.[5]
-
Hand Protection : Pyridine is readily absorbed through the skin. Therefore, appropriate chemical-resistant gloves are essential.[6] Nitrile or neoprene gloves are recommended.[10] Double-gloving is a prudent measure, especially during transfers and reactions, to minimize the risk of exposure from a single point of failure.
-
Body Protection : A flame-resistant lab coat is crucial due to the flammability of the pyridine moiety.[10][11] Ensure that all skin is covered.[11]
-
Respiratory Protection : The volatility of pyridine and the potential for aerosol generation during handling necessitate that all operations with the unsealed compound be conducted in a certified chemical fume hood.[1][12][13] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
Safe Handling and Storage: A Procedural Approach
Adherence to a strict operational workflow is critical for minimizing risk.
Engineering Controls: The Hierarchy of Safety
The primary method for controlling exposure is through robust engineering controls. Personal protective equipment should be considered the last line of defense.
Caption: A stepwise workflow for the safe handling of the compound.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Location : Store in a cool, dry, and well-ventilated area away from sources of ignition. [1][13][14]* Container : Keep the container tightly closed to prevent the evaporation of pyridine and to protect the potentially explosive tetrazole moiety from drying out. [6][10]* Compatibility : Store away from incompatible materials such as strong oxidizing agents and strong acids. [10][13]* Labeling : Ensure all containers are clearly labeled with the full chemical name and any known hazards. [9][12]
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. Knowing the correct emergency procedures is vital.
-
Spills :
-
For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill. [1][12] * Use non-sparking tools for cleanup. [2][7] * Place the absorbed material into a sealed, labeled container for hazardous waste disposal. [5][12] * For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [5]
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. [2][4][6]Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6][8]Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2][4][13] * Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [2][4][14]
-
-
Fire :
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [8][13]Do not use a water jet. [13] * If the compound itself is involved in the fire, be aware of the potential explosion hazard from the tetrazole moiety. [8]Evacuate the area and call emergency services. [5]
-
Disposal Plan: Environmental Responsibility
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection : Collect all waste in a designated, compatible, and properly labeled hazardous waste container. [12]* Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name. [12]* Disposal : Do not pour this chemical down the drain or dispose of it in regular trash. [1][12]Contact your institution's EHS department for proper disposal procedures. [1][5] By adhering to these guidelines, you can work safely with Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, ensuring the protection of yourself, your colleagues, and the environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Cole-Parmer. (2005, October 3).
- BenchChem. Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- BenchChem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
- BenchChem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
- BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- ECHEMI.
- Bio-Fine. 1-H-TETRAZOLE.
- Carl ROTH. (2025, March 10).
- Apollo Scientific. Pyridine.
- ChemSupply Australia.
- Guidechem. Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-, 1-oxide.
- Yale University.
- KISHIDA CHEMICAL CO., LTD.
- CSUB.
- Sigma-Aldrich. (2025, November 7).
- Institute for Molecular Biology & Biophysics.
- Utah State University.
- Thermo Fisher Scientific. (2025, September 19).
- ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 2-(METHOXYMETHYL)PYRIDINE.
- NextSDS. N-(2H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine.
- Jubilant Ingrevia.
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- 2. carlroth.com [carlroth.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. chemicalbook.com [chemicalbook.com]
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- 7. echemi.com [echemi.com]
- 8. biofinechemical.com [biofinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
